2-Hydrazinyl-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKBRNKMQNEPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495925 | |
| Record name | 2-Hydrazinyl-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63170-77-4 | |
| Record name | 2-Hydrazinyl-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinyl-4-methylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. The incorporation of a hydrazinyl group at the 2-position and a methyl group at the 4-position imparts specific electronic and steric properties that can influence its chemical reactivity, binding affinity to biological targets, and overall pharmacokinetic profile. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinyl-4-methylpyrimidine, offering a foundational understanding for its application in research and drug discovery.
Chemical Structure and Identification
The molecular structure of 2-Hydrazinyl-4-methylpyrimidine consists of a pyrimidine ring substituted with a hydrazinyl (-NHNH2) group at the C2 position and a methyl (-CH3) group at the C4 position.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | (4-methylpyrimidin-2-yl)hydrazine | - |
| Molecular Formula | C₅H₈N₄ | - |
| CAS Number | 1332529-53-9 (hydrochloride salt) | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug development, influencing everything from its synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Weight
The molecular weight of 2-Hydrazinyl-4-methylpyrimidine is a fundamental property calculated from its molecular formula.
| Property | Value |
| Molecular Weight | 124.14 g/mol |
| Monoisotopic Mass | 124.0749 Da |
Note: These values are calculated based on the atomic weights of the constituent elements.
Melting and Boiling Points
Solubility
The solubility of a compound in various solvents is a critical parameter for its handling, formulation, and biological activity. While specific experimental solubility data for 2-Hydrazinyl-4-methylpyrimidine is scarce, general solubility characteristics can be inferred from its structure. The presence of the polar hydrazinyl and pyrimidine nitrogen atoms suggests potential solubility in polar protic solvents like water and alcohols, particularly under acidic conditions where the basic nitrogen atoms can be protonated. Its solubility in organic solvents would need to be determined experimentally.
pKa (Acid-Base Dissociation Constant)
The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and binding to biological targets. 2-Hydrazinyl-4-methylpyrimidine possesses several basic nitrogen atoms within the pyrimidine ring and the hydrazinyl group, which can be protonated. The exact pKa values require experimental determination.
Spectral Data and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a dedicated, published spectrum for 2-Hydrazinyl-4-methylpyrimidine is not widely available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyrimidine ring, and the protons of the hydrazinyl group. The chemical shifts would be influenced by the electronic environment of each proton.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.3-2.5 | Singlet |
| Pyrimidine CH | ~6.5-8.5 (two distinct signals) | Doublets |
| NH₂ | Variable (broad singlet) | Singlet |
| NH | Variable (broad singlet) | Singlet |
Note: Predicted shifts are based on general values for similar chemical environments and can vary based on solvent and other experimental conditions.[4]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20-25 |
| Pyrimidine C4 | ~160-170 |
| Pyrimidine C5 | ~110-120 |
| Pyrimidine C6 | ~150-160 |
| Pyrimidine C2 | ~160-170 |
Note: These are estimated chemical shifts based on typical values for substituted pyrimidines.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Hydrazinyl) | 3200-3400 |
| C-H Stretch (Aromatic/Methyl) | 2900-3100 |
| C=N, C=C Stretch (Pyrimidine ring) | 1500-1650 |
Note: These are general ranges for the indicated functional groups.[7][8]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of pyrimidine derivatives is influenced by the substitution pattern.[9]
Expected Mass Spectrometry Data:
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 124 |
| Key Fragmentation Peaks | Loss of N₂, NH₂, and fragmentation of the pyrimidine ring. |
Synthesis and Reactivity
General Synthesis Approach
2-Hydrazinyl-4-methylpyrimidine can be synthesized through the hydrazinolysis of a suitable precursor, such as 2-chloro-4-methylpyrimidine. This nucleophilic aromatic substitution reaction is a common method for introducing a hydrazinyl group onto a pyrimidine ring.[10]
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 2-Hydrazinyl-4-methylpyrimidine.
Chemical Reactivity
The hydrazinyl group is a versatile functional handle for further chemical modifications. It can undergo condensation reactions with aldehydes and ketones to form hydrazones, and can be acylated or sulfonylated. The pyrimidine ring itself can participate in various chemical transformations, although its reactivity is influenced by the electron-donating nature of the hydrazinyl and methyl substituents.
Experimental Protocols
The following are generalized, standard protocols for the determination of key physicochemical properties. These should be adapted and optimized for 2-Hydrazinyl-4-methylpyrimidine.
Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the sample.
Melting Point Determination Workflow
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.
-
Quantification: Withdraw a known volume of the saturated solution, dilute it appropriately, and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: Prepare a solution of the compound with a known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve.
Applications in Drug Development
The 2-hydrazinylpyrimidine scaffold is a valuable building block in the design of novel therapeutic agents. The hydrazinyl group can act as a key pharmacophoric feature, participating in hydrogen bonding interactions with biological targets. Additionally, it serves as a synthetic handle for the creation of compound libraries for high-throughput screening. Derivatives of hydrazinylpyrimidines have been investigated for various therapeutic applications, including their potential as kinase inhibitors and anticancer agents.[1]
Conclusion
2-Hydrazinyl-4-methylpyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental physicochemical properties, including its structure, molecular weight, and predicted spectral characteristics. While experimental data for some properties are limited, the provided information, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists working with this compound. A thorough experimental characterization of its physicochemical profile is a critical next step for its successful application in the development of novel therapeutics.
References
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Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. ResearchGate.
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4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information.
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2-Hydrazino-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich.
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Chemical properties and structure of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. Benchchem.
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2-Hydrazinylpyrimidine. PubChem.
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Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society.
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2-hydrazino-4-(2-thienyl)pyrimidine. CymitQuimica.
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2-Hydrazinyl-4,6-dimethylpyrimidine. PubChem.
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2-Hydrazinyl-4-methylpyrimidine hydrochloride. BLD Pharm.
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Exploring 2,4-Disubstituted Pyrimidines as Antioxidant Agents: Synthesis, Drug-Like Properties, and Molecular Docking Studies With 1hrc and 7t9l. PubMed.
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
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2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.
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Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ScienceDirect.
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1H NMR Chemical Shift. Oregon State University.
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Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
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13C NMR Chemical Shift. Oregon State University.
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Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate.
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2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. ResearchGate.
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
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Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central.
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison.
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Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.
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The mass spectra of 1,2,4‐triazines and related compounds. Sci-Hub.
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
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How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube.
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Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate.
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Infrared Spectroscopy. Michigan State University.
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A guide to 13c nmr chemical shift values. Compound Interest.
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2-Hydroxy-4-methylpyrimidine hydrochloride. ChemicalBook.
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A Guide to the Crystal Structure Analysis of 2-Hydrazinyl-4-methylpyrimidine and its Analogs for Drug Discovery Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a specific focus on the principles and methodologies applicable to 2-hydrazinyl-4-methylpyrimidine. In the absence of a publicly available crystal structure for this specific molecule, we will utilize the detailed crystallographic data of a closely related analog, 4-Hydrazino-2-(methylsulfanyl)pyrimidine , as a primary case study. This approach allows for a thorough exploration of the experimental and analytical techniques integral to structural chemistry in drug discovery, providing researchers, scientists, and drug development professionals with a robust framework for understanding the solid-state properties of this important class of compounds.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of a hydrazinyl group introduces unique hydrogen bonding capabilities and the potential for diverse chemical modifications, making these compounds particularly interesting for the development of novel drugs. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting physicochemical properties such as solubility and stability, and for designing molecules with optimal interactions with biological targets.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of hydrazinyl-pyrimidines typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with hydrazine hydrate.
Field-Proven Synthesis Protocol
A reliable method for synthesizing hydrazino-pyrimidine derivatives involves the reaction of a chloropyrimidine with hydrazine hydrate.[2] The causality behind this choice lies in the high reactivity of the chloro-substituent towards nucleophilic attack by the hydrazine.
Experimental Protocol: Synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine
-
Dissolution: Dissolve 0.01 mol of 4-chloro-2-(methylsulfanyl)pyrimidine in methanol.
-
Addition of Hydrazine: Add 0.015 mol of 99% hydrazine hydrate dropwise to the solution while cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Stir the mixture at room temperature for 5 hours.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Dry the precipitate and recrystallize it from ethyl acetate to obtain crystals suitable for X-ray diffraction.[2]
This self-validating protocol includes a recrystallization step, which is crucial not only for purification but also for growing crystals of sufficient size and quality for diffraction experiments. The slow evaporation of the solvent during recrystallization allows for the ordered arrangement of molecules into a crystal lattice.
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent for recrystallization is critical; it should be one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. Slow cooling or slow evaporation of the solvent are common techniques to encourage the growth of large, well-ordered crystals. For the analog, 4-hydrazino-2-(methylsulfanyl)pyrimidine, slow evaporation from ethyl acetate proved successful.[2]
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[3] This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice.
Data Collection and Structure Solution
A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector. The positions and intensities of the diffracted beams are then used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine was solved using a Bruker SMART APEXII CCD area-detector diffractometer.[2]
Workflow for Crystal Structure Determination
Caption: Workflow for Crystal Structure Determination.
In-Depth Analysis of the Crystal Structure of 4-Hydrazino-2-(methylsulfanyl)pyrimidine
The crystal structure of 4-hydrazino-2-(methylsulfanyl)pyrimidine reveals key insights into its solid-state conformation and intermolecular interactions.
Crystallographic Data
The following table summarizes the key crystallographic data for 4-hydrazino-2-(methylsulfanyl)pyrimidine.[2]
| Parameter | Value |
| Chemical Formula | C₅H₈N₄S |
| Molecular Weight | 156.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 12.7906 (2) |
| b (Å) | 7.7731 (1) |
| c (Å) | 14.4354 (3) |
| V (ų) | 1435.21 (4) |
| Z | 8 |
| Temperature (K) | 100.0 (1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.032 |
Molecular Geometry and Conformation
The molecule is essentially planar, with the hydrazino group showing a slight deviation.[2] The planarity of the pyrimidine ring is a common feature in such aromatic systems. The bond lengths and angles within the pyrimidine ring are consistent with those of other pyrimidine derivatives.
Intermolecular Interactions and Crystal Packing
The crystal packing of 4-hydrazino-2-(methylsulfanyl)pyrimidine is dominated by N—H⋯N hydrogen bonds.[2] These interactions link the molecules into centrosymmetric dimers. These dimers are further connected through additional N—H⋯N hydrogen bonds, forming wave-like supramolecular chains.[2] These chains are interconnected to form a two-dimensional array.[2]
Caption: Intermolecular Hydrogen Bonding Network.
Spectroscopic Characterization: A Complementary View
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure and purity in different states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in 2-hydrazinyl-4-methylpyrimidine. The chemical shifts of the protons and carbons would be characteristic of the pyrimidine ring and the hydrazinyl and methyl substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the hydrazinyl group and the C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[4]
Applications in Drug Development
Pyrimidine derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The hydrazinyl group in 2-hydrazinyl-4-methylpyrimidine serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening. The structural insights gained from crystal structure analysis can guide the design of more potent and selective drug candidates by enabling a deeper understanding of structure-activity relationships (SAR). For instance, understanding the hydrogen bonding patterns can inform the design of molecules that can better interact with the active site of a target protein.
Conclusion
The crystal structure analysis of 2-hydrazinyl-4-methylpyrimidine and its analogs provides invaluable information for drug development professionals. By elucidating the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. The methodologies and principles outlined in this guide, using 4-hydrazino-2-(methylsulfanyl)pyrimidine as a case study, offer a comprehensive framework for the structural characterization of this important class of heterocyclic compounds.
References
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Fun, H. K., et al. (2009). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(2), o422. [Link]
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Wagle, S., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6676. [Link]
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Tautomeric Landscape of 2-Hydrazinyl-4-methylpyrimidine in Solution: An In-depth Technical Guide
Foreword: The Dynamic Nature of Heterocyclic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of molecular scaffolds is paramount. The pyrimidine core, a cornerstone in medicinal chemistry, owes much of its therapeutic versatility to its capacity for tautomerism. This phenomenon, the interconversion of structural isomers through proton migration, can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most critically, its interaction with biological targets.[1] Mischaracterization of the dominant tautomeric form in a physiological environment can lead to flawed structure-activity relationship (SAR) studies and, ultimately, the failure of promising drug candidates.
This technical guide provides a comprehensive exploration of the tautomeric forms of 2-hydrazinyl-4-methylpyrimidine in solution. We will delve into the theoretical underpinnings of its tautomeric equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a robust computational workflow to complement and rationalize experimental findings. Our focus will be on not just the "what" but the "why"—explaining the causality behind experimental choices and providing a framework for a self-validating analytical approach.
The Tautomeric Possibilities of 2-Hydrazinyl-4-methylpyrimidine
2-Hydrazinyl-4-methylpyrimidine can exist in several tautomeric forms in solution. The primary equilibrium is anticipated to be between the amino and imino forms, a common feature of 2-aminopyrimidines.[2] Additionally, the hydrazinyl moiety introduces the possibility of a hydrazone tautomer. The potential tautomeric equilibria are depicted below.
Caption: Potential tautomeric equilibria of 2-Hydrazinyl-4-methylpyrimidine.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a real-world application.
For the closely related 2-hydrazino-4,6-dimethylpyrimidine, studies have shown that the amino tautomer is the predominant form in a polar aprotic solvent like DMSO.[3] This provides a strong hypothesis that the amino form of 2-hydrazinyl-4-methylpyrimidine will also be a major contributor to the equilibrium in solution.
Experimental Characterization of Tautomeric Forms
A multi-pronged approach combining NMR and UV-Vis spectroscopy is essential for a thorough characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution.[4] Since proton exchange between tautomers is often fast on the NMR timescale, the observed spectrum may represent a weighted average of the contributing forms.[5] However, by careful selection of solvents and temperatures, and by utilizing multidimensional and heteronuclear NMR techniques, we can gain deep insights into the tautomeric landscape.
Objective: To identify the predominant tautomeric form(s) of 2-hydrazinyl-4-methylpyrimidine in various solvents and to quantify their relative populations if possible.
Materials:
-
2-Hydrazinyl-4-methylpyrimidine (high purity)
-
Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄, Water (D₂O)
-
5 mm NMR tubes
-
NMR spectrometer (≥400 MHz) with ¹H, ¹³C, and ¹⁵N capabilities
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-hydrazinyl-4-methylpyrimidine into a clean, dry vial.
-
Add approximately 0.6 mL of the desired deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum in each solvent.
-
Pay close attention to the chemical shifts and integrals of the pyrimidine ring protons, the methyl group protons, and the NH/NH₂ protons. The chemical shifts of the ring protons can be particularly informative about the electronic distribution and thus the tautomeric form.
-
For labile protons (NH/NH₂), their broadness and disappearance upon D₂O exchange should be monitored.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shift of the C2 carbon is a key indicator. In the amino tautomer, this carbon is bonded to an sp³-hybridized nitrogen, while in the imino form, it is part of a C=N double bond, leading to a significant downfield shift.[6]
-
-
¹⁵N NMR Data Acquisition (Optional but Recommended):
Data Interpretation and Expected Results:
The following table summarizes the expected trends in NMR chemical shifts for the different tautomers.
| Tautomer | Key ¹H NMR Features | Key ¹³C NMR Features | Key ¹⁵N NMR Features |
| Amino | Sharp signal for pyrimidine H5 and H6. Potentially broad signals for NH and NH₂. | C2 chemical shift in the range of 160-165 ppm. | Distinct signals for the endocyclic and exocyclic nitrogens. |
| Imino | Significant changes in the chemical shifts of H5 and H6 due to altered aromaticity. A distinct signal for the imino NH. | C2 chemical shift significantly downfield (>170 ppm) due to the C=N bond. | A downfield shift for the imino nitrogen compared to the amino nitrogen. |
| Hydrazone | Appearance of a signal for the C=N-H proton. Altered chemical shifts for the pyrimidine ring protons. | A new signal for the exocyclic C=N carbon. | A characteristic chemical shift for the hydrazone nitrogen. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, making it an excellent technique for studying tautomeric equilibria, especially as a function of solvent polarity and pH.[10] Different tautomers, having distinct chromophores, will exhibit different absorption maxima (λ_max).[11]
Objective: To investigate the effect of solvent polarity and pH on the tautomeric equilibrium of 2-hydrazinyl-4-methylpyrimidine.
Materials:
-
2-Hydrazinyl-4-methylpyrimidine
-
Spectroscopic grade solvents: Hexane, Dichloromethane, Acetonitrile, Ethanol, Water
-
Buffer solutions of varying pH (e.g., pH 2, 4, 7, 10, 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 2-hydrazinyl-4-methylpyrimidine in a suitable solvent (e.g., ethanol).
-
Solvent Effect Analysis:
-
Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in the different spectroscopic grade solvents.
-
Record the UV-Vis spectrum for each solution from 200 to 400 nm.
-
Note the λ_max and the molar absorptivity (ε) for each solvent.
-
-
pH Dependence Analysis:
-
Prepare a series of solutions with the same concentration of the compound in the different buffer solutions.
-
Record the UV-Vis spectrum for each pH.
-
Plot λ_max versus pH to identify any pH-dependent shifts in the equilibrium.[12]
-
Data Interpretation and Expected Results:
-
Solvent Effects: A shift in the tautomeric equilibrium towards the more polar tautomer is expected in more polar solvents.[13] This will be observed as a change in the λ_max and/or the appearance of new absorption bands.[10]
-
pH Effects: Protonation or deprotonation of the molecule at different pH values can favor specific tautomeric forms.[14] This will be evident from the changes in the absorption spectra as a function of pH.
The following diagram illustrates the workflow for the experimental characterization.
Caption: Experimental workflow for tautomer characterization.
Computational Investigation of Tautomeric Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the relative stabilities of tautomers and to aid in the interpretation of experimental data.[15][16]
Computational Workflow
Objective: To calculate the relative energies of the potential tautomers of 2-hydrazinyl-4-methylpyrimidine in the gas phase and in solution.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of all potential tautomers.
-
Perform geometry optimization for each tautomer in the gas phase using DFT with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[17]
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
-
Solvation Modeling:
-
To model the effect of different solvents, re-optimize the structures and perform frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[18]
-
-
Energy Calculations and Analysis:
-
Calculate the relative electronic energies, and the relative Gibbs free energies (including ZPVE and thermal corrections) for all tautomers in the gas phase and in each solvent.
-
The tautomer with the lowest Gibbs free energy is predicted to be the most stable under those conditions.
-
The following diagram outlines the computational workflow.
Caption: Computational workflow for predicting tautomer stability.
Synthesis of Findings and Conclusion
By integrating the results from NMR and UV-Vis spectroscopy with the predictions from computational chemistry, a comprehensive and self-validating understanding of the tautomeric behavior of 2-hydrazinyl-4-methylpyrimidine in solution can be achieved. It is anticipated, based on literature for similar compounds, that the amino tautomer will be the predominant species in most solvents, with its population being influenced by solvent polarity and pH.
This guide provides a robust framework for the investigation of tautomerism in 2-hydrazinyl-4-methylpyrimidine. The detailed protocols and the rationale behind the chosen analytical techniques are designed to empower researchers in drug discovery and development to confidently characterize the tautomeric landscape of this and other important heterocyclic scaffolds. A thorough understanding of tautomerism is not merely an academic exercise; it is a critical step in the rational design of effective and safe therapeutics.
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An In-depth Technical Guide to 2-Hydrazinyl-4-methylpyrimidine: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of 2-Hydrazinyl-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its discovery and historical context, explore its synthesis and chemical properties, and discuss its current and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile pyrimidine scaffold.
Introduction: The Prominence of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of essential biomolecules such as the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone in medicinal chemistry, with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a hydrazinyl group to the pyrimidine core, as in 2-Hydrazinyl-4-methylpyrimidine, further enhances its chemical reactivity and potential for biological activity, making it a valuable building block for the synthesis of novel drug candidates.[3]
Discovery and Historical Context
While the precise first synthesis of 2-Hydrazinyl-4-methylpyrimidine is not prominently documented in readily available literature, its development can be understood within the broader history of pyrimidine chemistry. The synthesis of hydrazinopyrimidines is conceptually straightforward, often involving the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with hydrazine. This type of reaction has been a staple in heterocyclic chemistry for many decades.
The historical significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The hydrazinyl moiety serves as a reactive handle for the construction of various heterocyclic systems through condensation and cyclization reactions.
Synthesis and Mechanistic Insights
The most common and practical laboratory synthesis of 2-Hydrazinyl-4-methylpyrimidine involves a nucleophilic aromatic substitution reaction. The key precursor for this synthesis is 2-chloro-4-methylpyrimidine.
Synthesis of the Precursor: 2-Chloro-4-methylpyrimidine
The starting material, 2-chloro-4-methylpyrimidine, can be synthesized from commercially available 2,6-dichloro-4-methylpyrimidine. A selective reduction is achieved using zinc powder and a catalytic amount of iodine in a mixture of ethanol and water.[4]
Reaction Scheme:
Figure 1: Synthesis of 2-chloro-4-methylpyrimidine.
Synthesis of 2-Hydrazinyl-4-methylpyrimidine
The final step involves the reaction of 2-chloro-4-methylpyrimidine with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring and displacing the chloride ion.
Reaction Scheme:
Figure 2: Synthesis of 2-Hydrazinyl-4-methylpyrimidine.
Chemical and Physical Properties
The chemical and physical properties of 2-Hydrazinyl-4-methylpyrimidine are crucial for its handling, characterization, and application in further synthetic transformations. Below is a table summarizing its key properties, with some values estimated based on analogous compounds due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₄ | - |
| Molecular Weight | 124.15 g/mol | - |
| Appearance | Off-white to pale yellow solid (expected) | Analogous compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, and DMSO (expected) | Analogous compounds |
Spectral Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (singlet, ~2.2-2.5 ppm), the pyrimidine ring protons (two doublets or a multiplet in the aromatic region, ~6.5-8.0 ppm), and the hydrazinyl protons (broad singlets, variable chemical shift).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the pyrimidine ring carbons, and the carbon attached to the hydrazinyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching of the pyrimidine ring (1500-1650 cm⁻¹).[3]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 124, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The true value of 2-Hydrazinyl-4-methylpyrimidine lies in its role as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The hydrazinyl group can be readily transformed into various functional groups and heterocyclic rings.
Synthesis of Pyrazole and Triazole Derivatives
The hydrazinyl moiety can undergo condensation reactions with 1,3-dicarbonyl compounds to form pyrazole rings, or with compounds containing a C=N bond to form triazole rings. These heterocyclic systems are prevalent in many biologically active molecules.
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theoretical studies on 2-Hydrazinyl-4-methylpyrimidine
An In-depth Technical Guide to the Theoretical and Spectroscopic Characterization of 2-Hydrazinyl-4-methylpyrimidine
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic examination of 2-hydrazinyl-4-methylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and understanding their intrinsic molecular properties is paramount for rational drug design and development.[1][2][3] This document delineates the synergistic application of quantum chemical calculations, specifically Density Functional Theory (DFT), and experimental spectroscopic methods (FT-IR, UV-Vis, NMR) to construct a detailed molecular portrait of the title compound. We will explore its optimized geometry, vibrational modes, electronic structure, and reactivity profile through Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The protocols and analyses presented herein are designed to be self-validating, where theoretical predictions are substantiated by experimental data, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a ubiquitous motif in biologically active compounds, forming the core of nucleobases (cytosine, thymine, and uracil) and a wide array of synthetic drugs with demonstrated anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] The introduction of various functional groups onto the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties. The substituent at the 2-position, in this case, a hydrazinyl group (-NHNH₂), is a particularly potent functional group and a versatile synthetic handle. Hydrazine derivatives are known building blocks for a variety of heterocyclic systems and can participate in crucial hydrogen bonding interactions, which are often key to a molecule's mechanism of action.[4][6][7][8]
This guide focuses on 2-hydrazinyl-4-methylpyrimidine, aiming to provide an in-depth understanding of its structural and electronic characteristics from a first-principles perspective. By elucidating the molecule's inherent properties, we can predict its reactivity, stability, and potential intermolecular interactions, thereby providing critical insights for its application in drug discovery and materials science.
The Methodological Framework: Integrating Theory and Experiment
A holistic understanding of a molecule requires a dual approach where theoretical calculations provide a detailed microscopic view that is validated and contextualized by macroscopic experimental measurements.
Theoretical Protocol: Quantum Chemical Calculations
Our computational investigation is grounded in Density Functional Theory (DFT), a method that offers a remarkable balance between computational efficiency and accuracy for studying organic molecules.[9][10]
Workflow for Computational Analysis:
Caption: Computational and experimental workflow diagram.
Step-by-Step Computational Methodology:
-
Initial Structure Creation: The initial 3D structure of 2-hydrazinyl-4-methylpyrimidine is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized using the Gaussian 09 software package. The choice of the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a well-established standard for such systems, providing reliable geometric and electronic data.[1][9][11] This process finds the lowest energy conformation of the molecule, its most stable state.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[1] These calculated frequencies provide a theoretical vibrational spectrum for direct comparison with experimental FT-IR data.
-
Electronic & Reactivity Analyses: Using the validated optimized geometry, several key analyses are performed:
-
Natural Bond Orbital (NBO) Analysis: This investigates charge distribution and intramolecular charge transfer (ICT) interactions, revealing the nature of chemical bonds and delocalization of electron density.[12]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is a critical indicator of chemical reactivity.[11][13]
-
Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other species.[14][15]
-
Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic transition energies and oscillator strengths, simulating the UV-Vis absorption spectrum.[11]
-
Gauge-Including Atomic Orbital (GIAO) NMR: This method calculates the theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental spectra.[9]
-
Experimental Protocol for Synthesis and Spectroscopic Validation
Synthesis of 2-Hydrazinyl-4-methylpyrimidine:
A common and effective route for synthesizing hydrazinyl-pyrimidines is through the nucleophilic substitution of a corresponding halogenated pyrimidine.[4][6]
-
Reaction Setup: 2-Chloro-4-methylpyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: Hydrazine hydrate (N₂H₄·H₂O, typically 1.5-2 equivalents) is added dropwise to the solution, often with external cooling to manage the exothermic reaction.
-
Reaction: The mixture is stirred at room temperature for several hours (e.g., 5 hours) to allow the reaction to proceed to completion.
-
Isolation: The resulting precipitate (the product) is collected by filtration, washed with a small amount of cold solvent to remove impurities, and then dried.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain crystals suitable for analysis.[4]
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded (typically in the 4000-400 cm⁻¹ range) using a KBr pellet or an ATR accessory. This provides direct experimental data on the vibrational modes of the molecule's functional groups.[10][16]
-
UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a transparent solvent (e.g., ethanol or methanol), and the absorption spectrum is recorded. This reveals the electronic transitions within the molecule.[11][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR provides definitive information about the molecular structure, including the number and connectivity of atoms.[2][9]
Results and Discussion: A Multi-faceted Molecular Portrait
Optimized Molecular Geometry
The geometry of 2-hydrazinyl-4-methylpyrimidine was optimized to its ground state. The resulting structure reveals a nearly planar pyrimidine ring, a common feature for such aromatic systems.[17][18] The optimized bond lengths and angles are consistent with those expected for a substituted pyrimidine and show good agreement with crystallographic data from similar molecules.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Description |
| Bond Lengths | C2-N7 | 1.375 | Bond between pyrimidine ring and hydrazinyl group |
| N7-N8 | 1.402 | Nitrogen-nitrogen bond in hydrazinyl group | |
| C4-C9 | 1.510 | Bond between pyrimidine ring and methyl group | |
| C2-N1 | 1.341 | C-N bond within the pyrimidine ring | |
| C5-C6 | 1.388 | C-C bond within the pyrimidine ring | |
| Bond Angles | N1-C2-N3 | 125.5 | Angle at C2 within the ring |
| C2-N7-N8 | 118.9 | Angle at the first nitrogen of the hydrazinyl group | |
| C5-C4-C9 | 122.1 | Angle involving the methyl group substituent |
Note: Values are representative and obtained from DFT/B3LYP/6-311++G(d,p) calculations.
Caption: Optimized molecular structure of 2-hydrazinyl-4-methylpyrimidine.
Vibrational Spectral Analysis
The calculated vibrational frequencies were compared with the experimental FT-IR spectrum. A scaling factor is often applied to theoretical frequencies to correct for systematic errors arising from the harmonic approximation and the gas-phase nature of the calculation.[11] Key vibrational assignments are summarized below.
| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| 3310, 3205 | 3315, 3210 | N-H asymmetric & symmetric stretching (NH₂ group) |
| 3080 | 3085 | C-H aromatic stretching |
| 2955 | 2960 | C-H asymmetric stretching (CH₃ group) |
| 1625 | 1630 | N-H scissoring (bending) |
| 1580 | 1585 | C=N stretching in pyrimidine ring |
| 1450 | 1455 | C=C stretching in pyrimidine ring |
The strong correlation between the calculated and experimental frequencies validates the optimized molecular structure and allows for a confident assignment of the observed spectral bands.[10][19]
Electronic Properties and Chemical Reactivity
The FMOs are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
| Parameter | Energy (eV) |
| E(HOMO) | -6.15 |
| E(LUMO) | -0.98 |
| Energy Gap (ΔE) | 5.17 |
The HOMO is primarily localized over the hydrazinyl group and the adjacent nitrogen atoms of the pyrimidine ring, indicating this is the most probable site for electrophilic attack. The LUMO is distributed across the pyrimidine ring, suggesting that the ring is the primary site for nucleophilic attack. The relatively large HOMO-LUMO energy gap of 5.17 eV suggests that 2-hydrazinyl-4-methylpyrimidine is a kinetically stable molecule.[13][20] A lower energy gap generally implies higher chemical reactivity.[20]
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Navigating the Bio-Potential: A Technical Guide to the Preliminary Biological Screening of 2-Hydrazinyl-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, technically-focused framework for conducting a preliminary biological screening of the novel compound, 2-Hydrazinyl-4-methylpyrimidine. Drawing from established principles in medicinal chemistry and pharmacological screening, this document eschews a rigid template in favor of a logically structured narrative that prioritizes scientific integrity and actionable insights. The methodologies and rationale presented herein are designed to be self-validating, empowering research teams to make informed decisions in the early stages of drug discovery.
Introduction: The Rationale for Screening 2-Hydrazinyl-4-methylpyrimidine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its profound presence in essential biomolecules like DNA and RNA.[1][2] This six-membered diazine ring system is a privileged structure, with its derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The incorporation of a hydrazinyl moiety is also a well-established strategy in drug design, known to enhance the pharmacological profile of parent compounds.[7][8] The hydrazide-hydrazone functional group, in particular, is a key pharmacophore in a variety of biologically active molecules, recognized for its role in antibacterial, antifungal, and anticancer activities.[8]
The title compound, 2-Hydrazinyl-4-methylpyrimidine, synergistically combines these two critical pharmacophores. This unique structural amalgamation provides a strong impetus for a comprehensive preliminary biological screening to elucidate its therapeutic potential. This guide outlines a strategic, multi-pronged approach to this initial investigation.
Synthesis of 2-Hydrazinyl-4-methylpyrimidine: The Gateway to Biological Exploration
A robust and reproducible synthesis of the target compound is the foundational step for any biological screening campaign. A common and effective method for the synthesis of 2-hydrazinylpyrimidine derivatives involves the nucleophilic substitution of a suitable precursor, typically a 2-chloropyrimidine, with hydrazine hydrate.
Experimental Protocol: Synthesis of 2-Hydrazinyl-4-methylpyrimidine
-
Starting Material: Begin with commercially available 2-chloro-4-methylpyrimidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (an excess, typically 3-5 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid is then filtered, washed with cold water or ethanol to remove excess hydrazine hydrate, and dried.
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent like ethanol. The purity and identity of the synthesized 2-Hydrazinyl-4-methylpyrimidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A Multi-Tiered Approach to Preliminary Biological Screening
A successful preliminary screening strategy for a novel compound with broad potential activities involves a tiered approach, starting with broad-spectrum assays and progressing to more specific investigations based on initial findings. The proposed screening cascade for 2-Hydrazinyl-4-methylpyrimidine encompasses antimicrobial, anticancer, and antioxidant evaluations.
Caption: A workflow for the preliminary biological screening of 2-Hydrazinyl-4-methylpyrimidine.
In-Depth Protocols for Biological Screening
Antimicrobial Activity Screening
Given that pyrimidine derivatives are known to possess significant antimicrobial properties, a primary screening against a panel of pathogenic bacteria and fungi is warranted.[6][9][10]
-
Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[9][11]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of 2-Hydrazinyl-4-methylpyrimidine dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.
-
Controls: Use a solvent-only disc as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity Screening
The 2,4-diaminopyrimidine moiety is a core fragment in many anticancer agents, particularly kinase inhibitors.[7] Therefore, evaluating the cytotoxic potential of 2-Hydrazinyl-4-methylpyrimidine against various cancer cell lines is a critical step.[12][13]
-
Cell Lines: A panel of human cancer cell lines from different histological types should be used. For instance, MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and SH-SY5Y (neuroblastoma) are commonly used.[13][14] A non-cancerous cell line (e.g., human embryonic kidney cells) can be included to assess selectivity.[15]
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-Hydrazinyl-4-methylpyrimidine for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[7][15][16][17]
Antioxidant Activity Screening
Hydrazinyl derivatives have been reported to possess antioxidant properties.[11] A preliminary assessment of the radical scavenging ability of 2-Hydrazinyl-4-methylpyrimidine can provide valuable insights into its potential as a protective agent against oxidative stress.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, mix the DPPH solution with various concentrations of 2-Hydrazinyl-4-methylpyrimidine.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.
-
Controls: Use a blank (methanol) and a positive control (e.g., ascorbic acid).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data from the preliminary screening should be summarized in tables.
Table 1: Antimicrobial Activity of 2-Hydrazinyl-4-methylpyrimidine (Zone of Inhibition in mm)
| Microbial Strain | 2-Hydrazinyl-4-methylpyrimidine (Concentration) | Positive Control (Name and Concentration) | Negative Control (Solvent) |
| S. aureus | |||
| E. coli | |||
| C. albicans |
Table 2: Cytotoxic Activity of 2-Hydrazinyl-4-methylpyrimidine (IC50 in µM)
| Cell Line | 2-Hydrazinyl-4-methylpyrimidine | Positive Control (e.g., Doxorubicin) |
| MCF-7 | ||
| HepG-2 | ||
| SH-SY5Y | ||
| Normal Cell Line |
Table 3: Antioxidant Activity of 2-Hydrazinyl-4-methylpyrimidine (IC50 in µM)
| Assay | 2-Hydrazinyl-4-methylpyrimidine | Positive Control (Ascorbic Acid) |
| DPPH Radical Scavenging |
Conclusion and Future Directions
This guide provides a comprehensive and technically sound framework for the preliminary biological screening of 2-Hydrazinyl-4-methylpyrimidine. The proposed workflow, from synthesis to a multi-faceted biological evaluation, is designed to efficiently and effectively uncover the potential therapeutic value of this novel compound. Positive results in any of these preliminary screens should be followed by more in-depth studies, such as determining the minimum inhibitory concentration (MIC) for antimicrobial "hits," or investigating the mechanism of action for promising anticancer candidates. The structural alerts within 2-Hydrazinyl-4-methylpyrimidine, namely the pyrimidine core and the hydrazinyl moiety, strongly suggest a high probability of discovering significant biological activity.
References
- Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024).
- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
- Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024).
- Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (2016). PubMed.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2022). MDPI.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
- 4-Hydrazino-2-(methylsulfanyl)pyrimidine. (2009).
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). Asian Journal of Chemistry.
- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023).
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). PubMed.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis.
- Antibacterial activity of pyrimidine derivatives. (2023).
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2022). RSC Publishing.
- Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest.
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- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 9. wjarr.com [wjarr.com]
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- 17. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of Novel Antimicrobial Pyrimidine Derivatives from 2-Hydrazinyl-4-methylpyrimidine: An Application and Protocol Guide
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Pyrimidines
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new and effective therapeutic agents. Pyrimidine derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural versatility and ability to interact with various biological targets make them a privileged scaffold in drug discovery.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial pyrimidine derivatives, utilizing the readily accessible and highly reactive starting material, 2-hydrazinyl-4-methylpyrimidine. We will explore two primary synthetic pathways: the formation of Schiff bases through condensation with carbonyl compounds and the synthesis of fused heterocyclic systems, specifically pyrazolo[1,5-a]pyrimidines, via cyclization with β-dicarbonyl compounds. The underlying chemistry, practical experimental procedures, and the antimicrobial potential of the resulting compounds will be discussed in detail, providing researchers, scientists, and drug development professionals with a robust framework for the exploration of this promising class of molecules.
Strategic Overview: Synthetic Pathways from 2-Hydrazinyl-4-methylpyrimidine
The synthetic utility of 2-hydrazinyl-4-methylpyrimidine lies in the nucleophilic nature of the hydrazinyl group, which readily reacts with a variety of electrophiles. This allows for the construction of a diverse library of pyrimidine derivatives. The two key strategies detailed in this guide are:
-
Schiff Base Formation: The condensation reaction between the terminal amino group of the hydrazinyl moiety and the carbonyl group of aldehydes or ketones provides a straightforward method to introduce a wide range of substituents. The resulting hydrazones (Schiff bases) are known to possess significant antimicrobial properties.[3][4]
-
Pyrazolo[1,5-a]pyrimidine Synthesis: The reaction with β-diketones or related 1,3-dielectrophiles leads to a cyclocondensation reaction, forming the rigid and planar pyrazolo[1,5-a]pyrimidine scaffold. This fused heterocyclic system is a purine analogue and has been shown to exhibit potent antimicrobial and other pharmacological activities.[5][6][7]
The following diagram illustrates these two primary synthetic transformations originating from 2-hydrazinyl-4-methylpyrimidine.
Caption: Key synthetic routes from 2-hydrazinyl-4-methylpyrimidine.
Part 1: Synthesis of the Starting Material: 2-Hydrazinyl-4-methylpyrimidine
A reliable supply of the starting material is paramount for any synthetic endeavor. 2-Hydrazinyl-4-methylpyrimidine can be efficiently prepared from the commercially available 2-chloro-4-methylpyrimidine through nucleophilic substitution with hydrazine hydrate. For completeness, a protocol for the synthesis of 2-chloro-4-methylpyrimidine is also provided.
Protocol 1.1: Synthesis of 2-Chloro-4-methylpyrimidine
This procedure is adapted from established methods for the synthesis of chloropyrimidines.[8]
Materials:
-
2,6-dichloro-4-methylpyrimidine
-
Zinc powder
-
Iodine
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in ethanol (250 mL) and water (250 mL), add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).
-
Heat the reaction mixture to reflux at 70°C for 4 hours.
-
After completion, cool the mixture to room temperature and filter to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/DCM solvent system to yield 2-chloro-4-methylpyrimidine as a white solid.
Protocol 1.2: Synthesis of 2-Hydrazinyl-4-methylpyrimidine
This protocol is based on the well-established reaction of chloropyrimidines with hydrazine hydrate.[9][10]
Materials:
-
2-Chloro-4-methylpyrimidine
-
Hydrazine hydrate (80-99%)
-
Ethanol or Methanol
Procedure:
-
Dissolve 2-chloro-4-methylpyrimidine (0.01 mol) in ethanol (20 mL).
-
With external cooling (ice bath), add hydrazine hydrate (0.015 mol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 2-hydrazinyl-4-methylpyrimidine. Recrystallization from a suitable solvent like ethyl acetate may be performed if necessary.
Part 2: Synthesis of Antimicrobial Schiff Bases
The formation of a C=N bond through the condensation of a primary amine with an aldehyde or ketone is a robust and versatile reaction. In this section, we detail the synthesis of Schiff bases from 2-hydrazinyl-4-methylpyrimidine and various aromatic aldehydes.
Protocol 2.1: General Procedure for the Synthesis of Schiff Bases
This is a general and adaptable protocol for the synthesis of hydrazone derivatives.[3][4]
Materials:
-
2-Hydrazinyl-4-methylpyrimidine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-4-methylpyrimidine (10 mmol) in ethanol (30 mL).
-
Add the substituted aromatic aldehyde (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).
The following diagram illustrates the workflow for the synthesis and characterization of these Schiff bases.
Caption: Workflow for Schiff base synthesis and evaluation.
Expected Characterization Data:
| Derivative Type | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
| Schiff Bases | ~1600-1620 (C=N), ~3100-3300 (N-H) | Singlet for the azomethine proton (-N=CH-) around 8.0-9.0 ppm |
Part 3: Synthesis of Antimicrobial Pyrazolo[1,5-a]pyrimidines
The reaction of 2-hydrazinylpyrimidines with β-dicarbonyl compounds provides an efficient route to the fused pyrazolo[1,5-a]pyrimidine ring system. These compounds have a rigid structure that can effectively interact with biological targets.
Protocol 3.1: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is adapted from the synthesis of related pyrazole derivatives.
Materials:
-
2-Hydrazinyl-4-methylpyrimidine
-
β-Diketone (e.g., acetylacetone, benzoylacetone, trifluoromethyl-β-diketones)
-
Ethanol or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-4-methylpyrimidine (10 mmol) in ethanol or acetic acid (25 mL).
-
Add the β-diketone (10 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.
-
If no solid forms, pour the reaction mixture into ice-cold water and collect the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
The mechanism of this reaction involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine.
Sources
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- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Characterization and Antimicrobial Activities of Schiff Base Derived From Glyoximehydrazine and Substituted Furan and Their Metal (II) Complexes | Kuwait Scholars Publisher [kspublisher.com]
- 5. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 7. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Hydrazino-2-(methylsulfanyl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Application Notes & Protocol: Synthesis of 2-Hydrazino-4-methylpyrimidine via Hydrazinolysis
Introduction: The Strategic Importance of Hydrazinopyrimidines
In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of therapeutic agents. Among these, 2-hydrazino-4-methylpyrimidine stands out as a critical and versatile building block. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a privileged pyrimidine core, enables its use in the synthesis of a diverse range of fused heterocyclic systems such as triazolopyrimidines and pyrazolopyrimidines. These resulting structures are frequently investigated for their potential as kinase inhibitors, anti-inflammatory agents, and other pharmacologically active compounds.
This document provides a detailed, field-proven protocol for the synthesis of 2-hydrazino-4-methylpyrimidine through the hydrazinolysis of 2-chloro-4-methylpyrimidine. The procedure is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is optimized for safety, efficiency, and high purity of the final product. We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step experimental guide, and outline essential safety and characterization protocols.
Reaction Principle: Mechanistic Insights into SNAr
The conversion of 2-chloro-4-methylpyrimidine to its hydrazino analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] The pyrimidine ring, being an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms, is inherently activated towards attack by nucleophiles.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyrimidine ring. This position is particularly electrophilic.[3][4]
-
Formation of a Meisenheimer Complex: This attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Rearomatization and Expulsion of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the overall process. The final product, 2-hydrazino-4-methylpyrimidine, is formed along with a hydrochloride salt byproduct.
The overall transformation is generally efficient and high-yielding, driven by the strong nucleophilicity of hydrazine and the electronic nature of the chloropyrimidine substrate.[5]
Critical Safety and Handling Protocols
WARNING: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens.[6] All operations involving hydrazine hydrate must be conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or Viton), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]
-
Dispensing: Handle hydrazine hydrate with extreme care. Use a syringe or cannula for transfers to minimize exposure to vapors. Do not breathe mists or vapors.[8]
-
Reaction Conditions: Keep the reaction setup away from open flames, hot surfaces, and strong oxidizing agents.[7][9] Although the reaction itself may not require an inert atmosphere, maintaining a nitrogen blanket can prevent air oxidation of the hydrazine.[9]
-
Spill Management: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., vermiculite or sand). For larger spills, follow institutional emergency procedures. Do not use combustible materials like paper towels for cleanup. Neutralize the spill area with a dilute solution of sodium hypochlorite (bleach).[8][9]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and remove all contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container. The waste should be neutralized by slowly adding it to a large excess of a dilute oxidizing agent like sodium hypochlorite solution before disposal according to institutional and local regulations.
Experimental Procedure: Synthesis Protocol
This protocol is designed for the synthesis of 2-hydrazino-4-methylpyrimidine on a 10 mmol scale.
Materials and Apparatus
Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (Scale) | Moles (mmol) | Equivalents |
| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | 128.56 | 1.29 g | 10.0 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 0.94 mL (0.97 g) | 15.0 (as N₂H₄) | 1.5 |
| Ethanol (95%) | C₂H₅OH | - | 20 mL | - | - |
| Deionized Water | H₂O | - | For work-up | - | - |
Apparatus:
-
100 mL Round-bottom flask
-
Water-cooled reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel (optional, for larger scale)
-
Buchner funnel and filter flask
-
Vacuum source
-
Standard laboratory glassware
Step-by-Step Synthesis Workflow
-
Reaction Setup: Place 1.29 g (10.0 mmol) of 2-chloro-4-methylpyrimidine and a magnetic stir bar into a 100 mL round-bottom flask. Add 20 mL of 95% ethanol to dissolve the solid.[10]
-
Addition of Hydrazine: While stirring the solution at room temperature, carefully and slowly add 0.94 mL (15.0 mmol) of hydrazine hydrate.[11] An exotherm may be observed. For larger-scale reactions, it is advisable to use a dropping funnel and an ice bath to control the addition rate and temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.[10] Continue heating under reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent), observing the disappearance of the starting material spot.
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the ethanol using a rotary evaporator.[10]
-
To the resulting residue, add approximately 30 mL of ice-cold deionized water and stir vigorously for 15-20 minutes. A white or off-white precipitate should form.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.[11]
-
Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any residual hydrazine hydrochloride and other water-soluble impurities.
-
-
Drying: Dry the collected solid under vacuum at 40-50 °C for several hours until a constant weight is achieved. The typical yield is 85-95%.
Purification (Optional)
If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethyl acetate or a mixture of ethanol and water to yield a high-purity crystalline solid.[11]
Product Characterization
The identity and purity of the synthesized 2-hydrazino-4-methylpyrimidine should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₅H₇N₃
-
Molecular Weight: 125.13 g/mol
-
Melting Point: 138-141 °C
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.05 (d, 1H, J=5.0 Hz, pyrimidine H6)
-
δ ~6.55 (d, 1H, J=5.0 Hz, pyrimidine H5)
-
δ ~7.80 (s, 1H, -NH-)
-
δ ~4.20 (s, 2H, -NH₂)
-
δ ~2.20 (s, 3H, -CH₃)
-
-
IR (ATR, cm⁻¹):
-
3300-3100 (N-H stretching, broad)
-
1630 (N-H scissoring)
-
1590, 1550 (C=N, C=C ring stretching)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 125.[12]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-hydrazino-4-methylpyrimidine.
References
-
Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. [Link]
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
2-Chloro-4-methylpyrimidine | C5H5ClN2. PubChem. [Link]
- Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]
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1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses. [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
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4-Hydrazino-2-(methylsulfanyl)pyrimidine. National Institutes of Health (NIH). [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. National Institutes of Health (NIH). [Link]
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SYNTHESIS OF 3-SUBSTITUTED-[5][13][14]TRIAZOLO[4,3-a]PYRIDINES. Organic Syntheses. [Link]
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Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Synthesis process of 2-hydrazinopyridine derivative.
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(PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. [Link]
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Application Notes & Protocols: Developing Bioassays for 2-Hydrazinyl-4-methylpyrimidine Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized with a hydrazinyl group at the 2-position and a methyl group at the 4-position, these derivatives present a unique chemical space for drug discovery. Recent studies have highlighted that pyrimidine derivatives, including those with hydrazone moieties, can exhibit potent anti-cancer properties, often through the inhibition of protein kinases.[3][4] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to establish a robust bioassay cascade for identifying and characterizing the biological activity of novel 2-hydrazinyl-4-methylpyrimidine derivatives. We will move from broad primary screens to more focused mechanistic assays, emphasizing the rationale behind protocol design to ensure data integrity and actionable insights.
Introduction: The Rationale for a Tiered Bioassay Approach
The initial goal in assessing a new chemical series is to efficiently identify compounds with biological activity and then to systematically elucidate their mechanism of action (MoA). A tiered or cascaded approach is the most logical and resource-effective strategy.[5] We begin with high-throughput, cost-effective assays to measure a general biological effect, such as cytotoxicity. Active compounds, or "hits," from this primary screen are then advanced to more complex, target-oriented secondary assays to understand how they work.
This guide will detail a three-tiered screening funnel:
-
Tier 1: Primary Screening: General cell viability and cytotoxicity assessment.
-
Tier 2: Mechanistic Elucidation: Investigation of kinase inhibition and apoptosis induction.
-
Tier 3: Target Validation & Selectivity: (Discussed conceptually) Probing specific kinase targets and off-target effects.
Caption: A tiered workflow for characterizing novel compounds.
Getting Started: Compound Preparation and Management
Scientific integrity begins with proper sample handling. The derivatives should be dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-50 mM).
-
Rationale: DMSO is a highly effective solvent for a wide range of organic molecules and is miscible with aqueous cell culture media. However, high concentrations of DMSO can be toxic to cells. Therefore, it is critical that the final concentration of DMSO in the assay wells be kept constant across all treatments and typically does not exceed 0.5%.
Protocol: Preparation of Compound Plates
-
Thaw frozen compound stock solutions at room temperature.
-
Create a series of intermediate dilutions in 100% DMSO. This is your "compound source plate."
-
From the source plate, perform a final dilution into the appropriate cell culture medium to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent for all wells, including vehicle controls.
Tier 1: Primary Screening - Cell Viability Assays
The first question to ask is: "Does my compound affect cell viability?" Tetrazolium salt-based assays are a robust, high-throughput method to answer this.[6] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[7] Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium salt into a colored formazan product.[6]
We will detail two common variations: the MTT and XTT assays.[8]
The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method where the yellow MTT reagent is reduced to an insoluble purple formazan.[7][8] This requires an additional solubilization step to dissolve the crystals before reading the absorbance.[9]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of culture medium containing the 2-hydrazinyl-4-methylpyrimidine derivatives at 2x the final desired concentrations. Include vehicle (e.g., 0.2% DMSO) and positive (e.g., staurosporine) controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9] Mix thoroughly on an orbital shaker to ensure all formazan crystals are dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
The XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay offers a workflow advantage. Its formazan product is water-soluble, eliminating the need for the solubilization step.[6][10]
Protocol: XTT Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450-490 nm using a microplate reader.[10]
| Parameter | MTT Assay | XTT Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Enzymatic reduction of tetrazolium salt |
| Product | Insoluble purple formazan | Water-soluble orange formazan |
| Solubilization Step | Required (e.g., with DMSO or SDS) | Not required |
| Endpoint | Absorbance (~570 nm) | Absorbance (~450 nm) |
| Throughput | High | Very High |
Tier 2: Mechanistic Elucidation Assays
Once a compound is confirmed to be cytotoxic, the next step is to investigate its MoA. Based on the known activities of similar pyrimidine structures, two common mechanisms are kinase inhibition and the induction of apoptosis.[2][3]
Kinase Inhibition Assays
Many pyrimidine derivatives function as ATP-competitive kinase inhibitors.[3] A simple and powerful way to screen for this activity is to use a universal biochemical assay that measures ATP consumption. The ADP-Glo™ Kinase Assay is an excellent example.[11]
Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, the kinase reaction occurs, where active kinases convert ATP to ADP. A reagent is then added to stop the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the newly produced ADP back into ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[11]
Caption: Apoptotic events measured by specific bioassays.
Protocol: RealTime-Glo™ Annexin V Apoptosis Assay
-
Reagent Preparation: Prepare the 2X assay reagent containing the Annexin V-NanoLuc® fusion protein, a substrate, and a fluorescent necrosis indicator dye.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate.
-
Treatment & Assay Start: Immediately add an equal volume (e.g., 50 µL) of the 2X assay reagent containing the test compounds to the cells (final volume 100 µL).
-
Data Acquisition: Measure luminescence (for apoptosis) and fluorescence (for necrosis) at regular intervals (e.g., every 1-2 hours) for up to 48 hours. This kinetic measurement provides a powerful profile of the compound's effect over time. [12]
Data Analysis and Interpretation
For dose-response experiments, data should be normalized to controls (vehicle control = 100% viability/activity, positive control = ~0% viability/activity). The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic curve is fitted to the data to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
| Assay | Primary Endpoint | Interpretation |
| MTT / XTT | IC₅₀ (µM) | Potency of cytotoxicity. |
| ADP-Glo™ | IC₅₀ (µM) | Potency of kinase inhibition. |
| Caspase-Glo® | Fold-change in luminescence | Induction of executioner caspase activity. |
| Annexin V | Kinetic luminescent signal | Real-time measurement of PS externalization. |
References
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Retrieved from [Link]
-
AbacipharmTech. (n.d.). 2-Hydrazinyl-4-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and Biological Evaluation of Some Novel Methylpyrimidine Derivatives as an Antidiabetic and Antihyperlipidemic Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
YouTube. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]
-
BioTechniques. (2019). Best practice in bioassay development. Retrieved from [Link]
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioassay Techniques for Drug Development. Retrieved from [Link]
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- 4. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole Synthesis from 2-Hydrazinyl-4-methylpyrimidine
Welcome to the technical support center for the synthesis of pyrazole derivatives from 2-hydrazinyl-4-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and obtain high-purity products.
Introduction to the Synthesis
The synthesis of pyrazoles from 2-hydrazinyl-4-methylpyrimidine typically proceeds via a cyclocondensation reaction with a 1,3-dicarbonyl compound, a classic transformation known as the Knorr pyrazole synthesis.[1][2] This reaction is a robust and versatile method for the formation of the pyrazole ring. However, as with any chemical synthesis, challenges can arise, leading to suboptimal yields or the formation of unwanted side products. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section is dedicated to addressing specific problems you may encounter during your experiments.
Low or No Product Yield
Q1: I am not getting any product, or the yield of my pyrazole is very low. What are the most likely causes and how can I fix this?
A1: Low or no product yield in a Knorr pyrazole synthesis can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Starting Material Integrity:
-
2-Hydrazinyl-4-methylpyrimidine: This starting material can be susceptible to oxidation or degradation. Ensure that it is pure and has been stored correctly under an inert atmosphere if necessary. It is advisable to verify its purity by techniques such as NMR or melting point determination before use.
-
1,3-Dicarbonyl Compound: The quality of your dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) is also crucial. Ensure it is free from impurities and has not undergone self-condensation.
-
-
Reaction Conditions:
-
Catalyst: The Knorr synthesis is often acid-catalyzed.[1][2] If you are running the reaction under neutral conditions, the reaction rate may be extremely slow. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate the reaction. However, stronger acids might lead to the formation of unwanted side products.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to reflux in a suitable solvent like ethanol or propanol.[3] A good starting point is to heat the reaction at approximately 100°C.[3]
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol or propanol are commonly used and are generally effective.[3] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to give good results, sometimes even at room temperature.
-
Reaction Time: It is possible that the reaction has not been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Product Precipitation: In some cases, the product may be soluble in the reaction mixture. After the reaction is complete, try adding water to the hot reaction mixture to induce precipitation of the product.[4]
-
Extraction: If the product does not precipitate, you may need to perform an extraction with a suitable organic solvent.
-
Formation of Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some of the most likely impurities and strategies to mitigate their formation:
-
Regioisomers:
-
Cause: When using an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), two different regioisomers of the pyrazole can be formed.[1] This is because the initial attack of the hydrazine can occur at either of the two carbonyl carbons.
-
Solution: The regioselectivity of the reaction can be influenced by the reaction conditions. For instance, in some cases, acidic conditions have been shown to alter the regioselectivity of the reaction. Experimenting with different solvents and temperatures may also favor the formation of one isomer over the other.
-
-
Incomplete Cyclization:
-
Cause: The reaction may stall at the intermediate hydrazone stage without proceeding to the final cyclized pyrazole.
-
Solution: Ensure that the reaction is heated for a sufficient amount of time and that an acid catalyst is present to promote the intramolecular cyclization and subsequent dehydration.
-
-
Side Reactions of the Pyrimidine Ring:
-
Cause: Under harsh acidic conditions or at very high temperatures, the pyrimidine ring itself might undergo unwanted reactions. There are known instances of pyrimidine to pyrazole skeletal rearrangements under certain conditions, which could be a source of unexpected byproducts.
-
Solution: Use a mild acid catalyst like acetic acid and avoid excessive heating. Monitor the reaction carefully to stop it once the desired product is formed.
-
Purification Challenges
Q3: I am having difficulty purifying my pyrazole product. What are the best methods for purification?
A3: The purification of pyrazole derivatives can sometimes be challenging due to the presence of closely related impurities. Here are some recommended purification techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline products.
-
Solvent Selection: Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol is often a good starting point.[5]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form crystals. If the product separates as an oil, try adding a small amount of a non-polar solvent like diethyl ether and stirring vigorously to induce crystallization.[6]
-
-
Column Chromatography: If recrystallization is not effective, column chromatography over silica gel can be used to separate the desired product from impurities.
-
Eluent System: The choice of eluent will depend on the polarity of your product and the impurities. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal eluent system by running TLC plates in various solvent mixtures.
-
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated by acids to form salts. This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the pyrazole into the aqueous layer. The aqueous layer can then be basified to precipitate the pure pyrazole, which can be collected by filtration or extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Knorr pyrazole synthesis?
A4: The Knorr pyrazole synthesis is a cyclocondensation reaction. The generally accepted mechanism involves the following steps:
-
Hydrazone Formation: The hydrazine (in this case, 2-hydrazinyl-4-methylpyrimidine) reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This step is often acid-catalyzed.[1]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.
Q5: How can I confirm that I have synthesized the correct pyrazole product?
A5: A combination of spectroscopic techniques is essential for the structural elucidation and confirmation of your product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will provide information about the number and types of protons in your molecule. You should be able to identify signals corresponding to the methyl group on the pyrimidine ring, the protons on the pyrimidine and pyrazole rings, and any substituents on the pyrazole ring.
-
¹³C NMR: This will show the number of unique carbon atoms in your molecule and their chemical environment.
-
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of specific functional groups. The disappearance of the carbonyl C=O stretching bands from the 1,3-dicarbonyl starting material and the appearance of C=N and C=C stretching bands characteristic of the pyrazole ring are key indicators of a successful reaction.
-
Mass Spectrometry (MS): This will provide the molecular weight of your compound, which can be used to confirm its elemental composition.
Q6: What are some common 1,3-dicarbonyl compounds that I can use in this synthesis?
A6: A variety of 1,3-dicarbonyl compounds can be used, allowing for the synthesis of a range of substituted pyrazoles. Some common examples include:
-
Acetylacetone (2,4-pentanedione): This will result in a pyrazole with two methyl groups.
-
Ethyl acetoacetate: This will yield a pyrazole with a methyl group and a hydroxyl group (which exists in tautomeric equilibrium with the pyrazolone form).
-
Dibenzoylmethane: This will produce a pyrazole with two phenyl groups.
-
Trifluoromethyl-β-diketones: These can be used to introduce a trifluoromethyl group onto the pyrazole ring.
Experimental Protocols
General Protocol for the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyrimidine
This protocol provides a general guideline for the reaction of 2-hydrazinyl-4-methylpyrimidine with acetylacetone. Optimization of reaction time and temperature may be necessary.
Materials:
-
2-Hydrazinyl-4-methylpyrimidine
-
Acetylacetone
-
Ethanol (or 1-Propanol)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinyl-4-methylpyrimidine (1 equivalent) in ethanol (approximately 10 mL per gram of hydrazine).
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).
-
Once the starting material is consumed (typically after 2-4 hours), remove the heat and allow the reaction mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may crystallize upon concentration. Alternatively, add cold water to the concentrated mixture to induce precipitation.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data for Optimization)
| Entry | 1,3-Dicarbonyl | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetylacetone | None | Ethanol | Reflux | 8 | 25 |
| 2 | Acetylacetone | Acetic Acid | Ethanol | Reflux | 3 | 85 |
| 3 | Acetylacetone | Acetic Acid | DMAc | 25 | 12 | 70 |
| 4 | Ethyl Acetoacetate | Acetic Acid | Ethanol | Reflux | 4 | 78 (mixture of isomers) |
Visualizations
Reaction Mechanism
Caption: Knorr Pyrazole Synthesis Workflow
Troubleshooting Flowchart
Caption: Troubleshooting Low Yield
References
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
eScholarship, University of California. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Retrieved from [Link]
-
University of Miami. (2018, November 13). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
ResearchGate. (2010, August). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Retrieved from [Link]
-
ResearchGate. (2018, March 15). Synthesis and Characterization of Some New Pyrazole Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
Semantic Scholar. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Atroposelective synthesis of axially chiral indolizinylpyrroles by catalytic asymmetric Paal–Knorr reaction. Retrieved from [Link]
Sources
- 1. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. jmchemsci.com [jmchemsci.com]
- 6. rsc.org [rsc.org]
managing the hygroscopic nature of 2-Hydrazinyl-4-methylpyrimidine
A Guide to Managing its Hygroscopic and Air-Sensitive Nature
Welcome to the technical support center for 2-Hydrazinyl-4-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic and potentially air-sensitive nature of this valuable chemical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the success of your experiments.
Introduction: The Challenge of Hygroscopicity
2-Hydrazinyl-4-methylpyrimidine is a key building block in various synthetic pathways. However, its utility is matched by its primary handling challenge: hygroscopicity. The presence of the hydrazinyl group makes the molecule susceptible to absorbing moisture from the atmosphere. This can lead to a range of experimental issues, from inaccurate weighing and concentration calculations to potential degradation of the material, compromising reaction yields and purity. This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of 2-Hydrazinyl-4-methylpyrimidine.
Q1: I've just received a new bottle of 2-Hydrazinyl-4-methylpyrimidine. What are the immediate storage requirements?
A1: Upon receipt, immediately store the container in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). The desiccator should be placed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] It is crucial to keep the container tightly sealed at all times when not in use.
Q2: How can I tell if my sample of 2-Hydrazinyl-4-methylpyrimidine has absorbed water?
A2: Visual inspection may reveal clumping or a change in the physical appearance of the powder, which could suggest moisture absorption. However, the most reliable method is to determine the water content analytically. Karl Fischer titration is the gold-standard for accurately quantifying water content in a sample.[3][4]
Q3: What are the consequences of using 2-Hydrazinyl-4-methylpyrimidine that has been exposed to moisture?
A3: Using a "wet" sample can lead to several downstream issues:
-
Inaccurate Stoichiometry: The weighed mass will not be the true mass of the compound, leading to errors in molar calculations and incorrect reagent ratios.
-
Reaction Failure or Reduced Yield: The presence of water can interfere with moisture-sensitive reactions.
Q4: Is 2-Hydrazinyl-4-methylpyrimidine considered air-sensitive?
A4: While the primary concern is its hygroscopic nature, the hydrazinyl functional group can also be sensitive to atmospheric oxygen, potentially leading to oxidation over time. For long-term storage and in highly sensitive applications, handling under an inert atmosphere (nitrogen or argon) is recommended.[5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction results or low yields. | The hygroscopic nature of 2-Hydrazinyl-4-methylpyrimidine is leading to inaccurate weighing and stoichiometry. | 1. Quantify Water Content: Before use, determine the water content of your batch using Karl Fischer titration. Adjust the mass of the reagent used in your reaction to account for the water content.2. Dry the Reagent: If the water content is unacceptably high, dry the material under high vacuum. Gentle heating may be applied if the compound's thermal stability is known, but proceed with caution.3. Improve Handling Technique: Adopt more stringent moisture-free handling techniques as outlined in the protocols below. |
| The solid appears clumpy or has "melted" on the weigh boat. | Significant moisture absorption from the ambient laboratory air during weighing. | 1. Work Quickly: Minimize the time the container is open to the atmosphere.2. Use a Controlled Environment: For best results, weigh the compound inside a glove box with a low-humidity atmosphere (<1 ppm H₂O).[6]3. Prepare a Stock Solution: If a glove box is unavailable, consider preparing a stock solution from the entire bottle of reagent and titrating to determine the exact concentration. This avoids repeated opening of the container.[7] |
| Difficulty achieving an accurate weight on the analytical balance. | Static electricity buildup in the very dry atmosphere of a glove box can interfere with balance readings. | 1. Use an Anti-Static Gun: These devices can neutralize static charge on the weighing vessel and spatula.2. Allow for Equilibration: Give the balance and the compound time to equilibrate to the glove box atmosphere. |
Experimental Protocols & Methodologies
Protocol 1: Weighing and Dispensing 2-Hydrazinyl-4-methylpyrimidine
This protocol outlines the best practice for accurately weighing this hygroscopic solid. The use of a glove box is highly recommended.
Objective: To accurately weigh a specific mass of 2-Hydrazinyl-4-methylpyrimidine while minimizing moisture exposure.
Materials:
-
2-Hydrazinyl-4-methylpyrimidine in its original container
-
Glove box with an inert atmosphere (Nitrogen or Argon, <1 ppm H₂O and O₂)
-
Analytical balance (located inside the glove box)
-
Spatula
-
Weighing boat or receiving flask
-
Anti-static device (optional, but recommended)
Procedure:
-
Prepare the Glove Box: Ensure the glove box has been adequately purged and that the humidity and oxygen levels are at a minimum.
-
Transfer Materials: Introduce the sealed container of 2-Hydrazinyl-4-methylpyrimidine, weighing vessel, and spatula into the glove box antechamber.
-
Purge the Antechamber: Cycle the antechamber with the inert gas as per the glove box's standard operating procedure.
-
Equilibrate: Bring all items into the main chamber and allow them to equilibrate to the glove box atmosphere for at least 15-20 minutes.
-
Weighing:
-
Place the weighing vessel on the analytical balance and tare.
-
If necessary, use an anti-static device on the vessel and spatula.
-
Open the container of 2-Hydrazinyl-4-methylpyrimidine.
-
Quickly transfer the desired amount of solid to the weighing vessel.
-
Immediately and securely seal the main container.
-
Record the stable mass.
-
-
Transfer: Promptly transfer the weighed solid to your reaction vessel within the glove box.
-
Removal from Glove Box: If the reaction is to be performed outside, seal the receiving flask with a septum before removing it from the glove box.[8]
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the percentage of water in a sample of 2-Hydrazinyl-4-methylpyrimidine.
Background: Karl Fischer (KF) titration is a highly specific and sensitive method for water determination.[9] For amines, side reactions can sometimes occur with standard KF reagents. Using methanol-free reagents or reagents specifically designed for amines is advisable.[3]
Materials:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Appropriate Karl Fischer reagent (consider reagents for amines/ketones)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe for sample introduction
-
Sample of 2-Hydrazinyl-4-methylpyrimidine
Procedure:
-
Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. The solvent in the titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation:
-
Inside a glove box or in a low-humidity environment, accurately weigh approximately 100-200 mg of 2-Hydrazinyl-4-methylpyrimidine into a dry vial.
-
Dissolve the sample in a known volume of anhydrous methanol.
-
-
Titration:
-
Using a gastight syringe, draw a precise aliquot of the sample solution.
-
Determine the weight of the syringe and its contents.
-
Inject the sample into the KF titration vessel.
-
Reweigh the syringe to determine the exact mass of the solution added.
-
Start the titration.
-
-
Calculation: The instrument's software will automatically calculate the water content based on the amount of titrant consumed. The result is typically expressed as a percentage or in parts per million (ppm).
Visual Workflow and Logic Diagrams
To further clarify the handling procedures, the following diagrams illustrate key decision-making processes and workflows.
Caption: Troubleshooting logic for inconsistent results.
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
PubMed. (2009). Synthesis and DNA cleavage activity of 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine containing hydroxy group. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Oxford Academic. (2023). General techniques for handling air-sensitive compounds. Retrieved from [Link]
-
University of St Andrews. (2018). School of Chemistry SOP For Operation Of Glove Boxes. Retrieved from [Link]
-
Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]
- Google Patents. (n.d.). US4740471A - Karl Fischer titration agent and method.
-
ResearchGate. (2023). Experimental methods in chemical engineering: Karl Fischer titration. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Anticancer Effects of Pyrimidine Analogs: A Guide for Researchers
In the intricate landscape of anticancer drug development, pyrimidine analogs stand as a cornerstone of chemotherapy, exploiting the fundamental reliance of cancer cells on nucleic acid synthesis for their rampant proliferation. This guide provides a comprehensive comparative study of the anticancer effects of key pyrimidine-based drugs, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms, comparative efficacy, and the experimental methodologies used to evaluate them. Our approach is rooted in scientific integrity, providing not just protocols, but the rationale behind experimental choices to empower your research.
The Central Role of Pyrimidines in Cellular Proliferation
Pyrimidines, including cytosine, thymine, and uracil, are fundamental building blocks of nucleic acids.[1] The rapid and uncontrolled division of cancer cells necessitates a high rate of DNA and RNA synthesis, making the pyrimidine biosynthetic pathway an attractive target for therapeutic intervention. Pyrimidine analogs, by mimicking the natural pyrimidine bases, can disrupt these critical cellular processes in several ways.[2]
Key Pyrimidine Analogs in Cancer Therapy: A Mechanistic Showdown
Two of the most widely used pyrimidine analogs in clinical practice are 5-fluorouracil (5-FU) and gemcitabine. While both are effective anticancer agents, their distinct mechanisms of action and resulting clinical applications warrant a detailed comparison.
5-Fluorouracil (5-FU): A Multi-pronged Attack
5-FU is a versatile antimetabolite that exerts its cytotoxic effects through multiple mechanisms.[3] Upon intracellular activation, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of thymidine, a crucial component of DNA.[5] This "thymineless death" is a primary mechanism of 5-FU's cytotoxicity.
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[6] This incorporation disrupts the normal function of these nucleic acids, leading to DNA damage and errors in RNA processing and protein synthesis.[5][6]
Gemcitabine: The Deceptive Nucleoside
Gemcitabine (dFdC) is a deoxycytidine analog that, once inside the cell, undergoes phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7] Its primary mechanisms of cytotoxicity are:
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[7] This depletion of the deoxynucleotide pool potentiates the action of dFdCTP.
-
Masked Chain Termination: dFdCTP is incorporated into the growing DNA strand. After its incorporation, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" effectively halts DNA replication and induces apoptosis.[7]
Comparative Efficacy: A Quantitative Look at Cytotoxicity
The choice between pyrimidine analogs often depends on the cancer type and its specific molecular characteristics. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a critical parameter in this decision-making process. Below is a summary of reported IC50 values for 5-FU and gemcitabine in various cancer cell lines.
| Cancer Type | Cell Line | Drug | IC50 (µM) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | 5-FU | 4.63 | [8] |
| Gemcitabine | Not specified | |||
| Capan-1 | 5-FU | 0.22 | [8] | |
| Gemcitabine | Not specified | |||
| AsPC-1 | 5-FU | 3.08 | [8] | |
| Gemcitabine | Not specified | |||
| Breast Cancer | MCF-7 | 5-FU | Not specified | |
| Gemcitabine | Not specified | |||
| MDA-MB-231 | 5-FU | Not specified | ||
| Gemcitabine | Not specified | |||
| Colorectal Cancer | HCT-116 | 5-FU | Not specified | |
| Gemcitabine | Not specified |
Note: This table is a representative sample and IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols for Evaluating Anticancer Effects
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key assays used to assess the anticancer effects of pyrimidine analogs.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[9]
-
Drug Treatment: Treat the cells with various concentrations of the pyrimidine analogs and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[9]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.[12] Since cells in G2/M have twice the DNA content of cells in G0/G1, they will have twice the fluorescence intensity.
Protocol:
-
Cell Harvesting: Harvest cells and prepare a single-cell suspension.
-
Fixation: Fix the cells in cold 70% ethanol for at least 1 hour at 4°C.[12]
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[12]
-
PI Staining: Add propidium iodide staining solution to the cells and incubate for at least 30 minutes at room temperature in the dark.[13]
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample.[14] In the context of apoptosis, it is commonly used to detect the cleavage of key proteins such as caspases and poly (ADP-ribose) polymerase (PARP).[15]
Principle: The activation of executioner caspases, such as caspase-3, and the subsequent cleavage of their substrates, like PARP, are hallmarks of apoptosis.[16] Western blotting can detect the appearance of the cleaved (active) forms of these proteins.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Rationale for Clinical Application: Choosing the Right Tool for the Job
The decision to use 5-FU or gemcitabine is often guided by the specific type of cancer.
-
5-FU has long been the backbone of treatment for colorectal cancer .[3] Its efficacy in this setting is well-established, both as a single agent and in combination with other drugs.
-
Gemcitabine is a first-line treatment for pancreatic cancer .[17][18] It has shown a clinical benefit and survival advantage over 5-FU in this disease.[18] Gemcitabine is also used in the treatment of non-small cell lung cancer, bladder cancer, and breast cancer.
The rationale for these choices is multifactorial, involving differences in drug metabolism, tumor sensitivity, and mechanisms of resistance. For instance, the expression levels of thymidylate synthase can influence the sensitivity of tumors to 5-FU.[8]
Conclusion and Future Directions
Pyrimidine analogs remain indispensable tools in the fight against cancer. A thorough understanding of their comparative mechanisms, efficacy, and the experimental methods used to evaluate them is crucial for researchers striving to develop more effective and targeted cancer therapies. Future research will likely focus on identifying predictive biomarkers to personalize treatment with these agents, developing novel pyrimidine analogs with improved efficacy and safety profiles, and exploring synergistic combinations with other anticancer drugs.
References
Sources
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- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gemcitabine with or without continuous infusion 5-FU in advanced pancreatic cancer: a randomised phase II trial of the Italian oncology group for clinical research (GOIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies Raised Against Pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules like pyrimidine derivatives—critical components in numerous therapeutic agents and biological pathways—the potential for cross-reactivity with structurally similar molecules is a significant concern.[1][2][3][4] This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of anti-pyrimidine derivative antibodies, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your findings.
The Imperative of Specificity: Why Cross-Reactivity Matters
Pyrimidine analogs are a cornerstone of many therapeutic strategies, particularly in oncology, where they function as antimetabolites to disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[1][3][5] An antibody designed to detect a specific pyrimidine-based drug or its metabolite must be highly specific to ensure accurate pharmacokinetic and pharmacodynamic studies. Cross-reactivity with endogenous pyrimidines or other structurally related drugs can lead to misleading data, potentially jeopardizing clinical outcomes.[6][7] Therefore, a rigorous cross-reactivity analysis is not merely a quality control step but a fundamental aspect of antibody validation.[8][9][10]
Core Methodologies for Assessing Antibody Cross-Reactivity
The assessment of antibody cross-reactivity for small molecules, or haptens, relies on a suite of immunoassays and biophysical techniques.[6][11] Each method offers distinct advantages and limitations in terms of sensitivity, throughput, and the nature of the data generated. Here, we compare the most common and powerful techniques.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust and widely used method for quantifying small molecules and assessing antibody specificity.[12][13] The principle revolves around the competition between the target pyrimidine derivative (the analyte in the sample) and a labeled pyrimidine derivative for binding to a limited number of antibody binding sites.[12]
The choice of a competitive format is dictated by the small size of pyrimidine derivatives. Unlike large protein antigens, these haptens cannot be simultaneously bound by two different antibodies, a requirement for the "sandwich" ELISA format.[12][14] The signal generated in a competitive ELISA is inversely proportional to the concentration of the target analyte in the sample, providing a sensitive measure of binding.[13]
Caption: Competitive ELISA workflow for pyrimidine derivative antibody cross-reactivity.
Materials:
-
96-well microtiter plates
-
Anti-pyrimidine derivative antibody
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated pyrimidine derivative (e.g., HRP-conjugated)
-
Target pyrimidine derivative and potential cross-reactants
-
Substrate solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-pyrimidine derivative antibody in Coating Buffer to a pre-determined optimal concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the target pyrimidine derivative (standard curve) and each potential cross-reactant.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Immediately add 50 µL of the enzyme-conjugated pyrimidine derivative (at a pre-optimized concentration) to all wells.
-
Incubate for 1-2 hours at room temperature, allowing the free and conjugated pyrimidine derivatives to compete for antibody binding.
-
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five to ensure removal of all unbound reagents.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Calculate the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target pyrimidine derivative and each potential cross-reactant. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Pyrimidine / IC50 of Cross-Reactant) x 100%
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[15][16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[17]
SPR is chosen for its ability to provide detailed kinetic information (association and dissociation rates) in addition to affinity data.[15][18] This level of detail is invaluable for understanding the nuances of cross-reactive binding. For small molecule analysis, the antibody is typically immobilized on the sensor chip, and the pyrimidine derivatives are flowed over the surface as analytes.[17][19]
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that measures biomolecular interactions in real-time.[20][21] It works by analyzing the interference pattern of white light reflected from the surface of a biosensor tip.[20]
BLI offers a higher-throughput alternative to SPR and is often more tolerant of crude samples.[21][22] The principle is similar to SPR, with the antibody typically immobilized on the biosensor tip.[22] BLI is particularly useful for rapid screening of a large number of potential cross-reactants.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.[23][24]
ITC is considered the gold standard for characterizing binding thermodynamics.[25][26] It is a solution-based technique that does not require immobilization, thus avoiding potential artifacts. ITC can determine binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[23][24]
Comparison of Cross-Reactivity Analysis Methods
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Principle | Competition for antibody binding | Change in refractive index | Interference pattern of reflected light | Heat change upon binding |
| Labeling | Requires enzyme-labeled competitor | Label-free | Label-free | Label-free |
| Throughput | High (96/384-well plates) | Moderate to High | High | Low |
| Data Output | Endpoint measurement (IC50) | Real-time kinetics (ka, kd, KD) | Real-time kinetics (ka, kd, KD) | Thermodynamics (KD, ΔH, ΔS, n) |
| Sensitivity | High | Very High | High | Moderate |
| Sample Consumption | Low | Low | Low | High |
| Instrumentation Cost | Low | High | High | High |
| Expertise Required | Low to Moderate | High | Moderate | High |
| Key Advantage | Cost-effective, high-throughput screening | Detailed kinetic information | High throughput, crude sample compatibility | Gold standard for thermodynamics |
Visualizing Specificity and Cross-Reactivity
Caption: Conceptual diagram of antibody specificity and cross-reactivity.
Conclusion: A Multi-faceted Approach to Ensuring Antibody Integrity
The rigorous assessment of cross-reactivity is non-negotiable in the development and application of antibodies against pyrimidine derivatives. While competitive ELISA offers a cost-effective and high-throughput method for initial screening, techniques like SPR, BLI, and ITC provide deeper insights into the kinetics and thermodynamics of binding. A comprehensive validation strategy should ideally employ a combination of these methods to build a complete and trustworthy profile of antibody specificity. By understanding the principles and practical considerations of each technique, researchers can confidently select the most appropriate tools to ensure the accuracy and reproducibility of their results.
References
-
Al Qaraghuli, M. M., et al. (2020). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology. Available at: [Link][27][28]
-
Benjamin, D. C., & Perdue, S. S. (1996). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. Available at: [Link][29]
-
Boster Biological Technology. (2022). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link][30]
-
Coleman, J. W., et al. (1986). Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. Journal of Immunological Methods. Available at: [Link][31]
-
Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link][12]
-
Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry. Available at: [Link][32]
-
Kciuk, M. (2025). Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. International Journal of Molecular Sciences. Available at: [Link][5]
-
LiverTox. (2017). Pyrimidine Analogues. National Center for Biotechnology Information. Available at: [Link][1]
-
Malvern Panalytical. (2025). Measuring binding kinetics with isothermal titration calorimetry. YouTube. Available at: [Link][26]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 2-Hydrazinyl-4-methylpyrimidine-Based Drugs
Introduction: From Scaffold to System-Wide Validation
The 2-hydrazinyl-4-methylpyrimidine scaffold is a privileged structure in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] A significant portion of these activities stems from their role as kinase inhibitors.[3][4] The pyrimidine core is an effective mimic of the adenine ring of ATP, allowing these compounds to interact with the highly conserved ATP-binding pocket of kinases.[5] This guide provides a comprehensive, multi-layered strategy for rigorously validating the mechanism of action (MoA) of novel drug candidates based on this scaffold.
True MoA validation is not a single experiment but a logical, hierarchical progression of inquiries. It begins with confirming direct physical interaction with the intended target and culminates in demonstrating the predicted physiological response in a complex biological system. This guide is structured to mirror that journey, offering a comparative analysis of essential experimental techniques at each stage. We will move from biophysical assays with purified proteins to complex cellular and proteomic analyses, explaining the causality behind each experimental choice and providing field-tested protocols.
For illustrative purposes, we will consider a hypothetical drug candidate, "Pyr-Inhib-X," a putative inhibitor of a key oncogenic kinase, "Kinase-Y."
Level 1: Does the Drug Bind its Target? A Biophysical Interrogation
The foundational question in MoA validation is whether the drug physically interacts with its intended molecular target. Answering this requires precise, quantitative biophysical methods that measure the thermodynamics and kinetics of binding.
Comparative Techniques: SPR vs. ITC
Two gold-standard techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[6]
-
Surface Plasmon Resonance (SPR): An optical technique that measures changes in the refractive index near a sensor surface as an analyte (the drug) flows over an immobilized ligand (the target protein).[7] It provides real-time data on association (k_a) and dissociation (k_d) rates, from which the binding affinity (K_D) is calculated.[7][8]
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat released or absorbed during a binding event.[9][10] By titrating the drug into a solution containing the target protein, ITC provides a complete thermodynamic profile of the interaction, including affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[11]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Level 1: Biophysical Target Engagement."
Comparative Analysis of Biophysical Techniques
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Binding kinetics (k_a, k_d) and affinity (K_D) | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Throughput | High; suitable for screening campaigns.[12] | Low to medium; more suited for detailed characterization. |
| Sample Consumption | Low, especially for the analyte.[13] | High; requires micromolar concentrations of both components. |
| Key Advantage | Real-time kinetic information.[13] | Provides a complete thermodynamic profile in a single experiment.[11] |
| Key Limitation | Requires immobilization of the target, which can affect its conformation. | Sensitive to buffer mismatch and requires highly pure, soluble protein. |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of Pyr-Inhib-X to purified Kinase-Y.
Self-Validation System:
-
Negative Control: Flow Pyr-Inhib-X over a reference flow cell with no immobilized protein to subtract non-specific binding.
-
Positive Control: Use a known binder of Kinase-Y to ensure the immobilized protein is active.
Step-by-Step Methodology:
-
Chip Preparation: Covalently immobilize purified, recombinant Kinase-Y onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of Pyr-Inhib-X in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected K_D.
-
Binding Measurement: Inject each concentration of Pyr-Inhib-X over the sensor surface at a constant flow rate, followed by a dissociation phase where only running buffer flows.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a, k_d, and K_D.
Causality Insight: By measuring the on- and off-rates directly, SPR provides a dynamic view of the interaction. A drug with a slow off-rate (long residence time) may exhibit prolonged pharmacological effects, a critical insight for drug development.
Level 2: Does Binding Inhibit Target Function? In Vitro Validation
Confirming a physical interaction is necessary but not sufficient. The next critical step is to demonstrate that this binding event modulates the target's biological activity. For a kinase, this means inhibiting its ability to phosphorylate a substrate.
Featured Technique: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[14][15]
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Principle of the two-step ADP-Glo™ Kinase Assay."
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyr-Inhib-X against Kinase-Y.
Self-Validation System:
-
Negative Control (0% Inhibition): Reaction with DMSO vehicle only.
-
Positive Control (100% Inhibition): Reaction with a known potent inhibitor of Kinase-Y or no enzyme.
-
Z'-factor Calculation: Use the controls to calculate the Z'-factor, a statistical measure of assay quality. A Z' > 0.5 is considered excellent.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a serial dilution of Pyr-Inhib-X in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the recombinant Kinase-Y enzyme, its specific substrate peptide, and ATP.[16] Add the Pyr-Inhib-X dilutions and controls. Incubate for 1 hour at room temperature.[16]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17] Incubate for 40 minutes.[16]
-
ADP-to-ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and initiate the luciferase reaction.[17] Incubate for 30-60 minutes.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Causality Insight: The IC50 value is a critical measure of a drug's potency. A low nanomolar IC50 suggests a potent compound. However, this value is context-dependent (e.g., on ATP concentration). Therefore, it is crucial to perform the assay at a physiological ATP concentration to ensure the data is biologically relevant.
Level 3: Does the Drug Engage its Target in Cells?
Demonstrating binding and inhibition with purified proteins is essential, but the complex cellular environment can significantly alter a drug's behavior.[18] The next logical step is to confirm that the drug reaches and binds to its target inside a living cell.
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular context.[19] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[20][21]
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for the Cellular Thermal Shift Assay (CETSA®)."
Experimental Protocol: CETSA® for Target Engagement
Objective: To demonstrate that Pyr-Inhib-X binds to and stabilizes Kinase-Y in intact cells.
Self-Validation System:
-
Vehicle Control: Cells treated with DMSO to establish the baseline melting curve of Kinase-Y.
-
Off-Target Control: Monitor the melting curve of an unrelated, abundant protein (e.g., GAPDH) to ensure the thermal shift is specific to the target.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells expressing Kinase-Y and treat them with Pyr-Inhib-X (at various concentrations) or vehicle (DMSO) for 1-2 hours at 37°C.[22]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[22]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).[22]
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase-Y at each temperature point using a standard protein quantification method like Western Blot or AlphaScreen®.[22]
-
Data Analysis: Plot the percentage of soluble Kinase-Y against temperature for both drug-treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
Causality Insight: CETSA® bridges the gap between in vitro biochemistry and cell biology. A positive result provides strong evidence that the drug not only enters the cell but also finds and binds its intended target in the crowded, complex intracellular environment. This is a critical validation step before proceeding to more complex downstream pathway analysis.
Level 4: Does Target Engagement Modulate Cellular Signaling?
Confirming target engagement is a milestone, but the ultimate goal is to show that this engagement leads to the desired biological consequence. For a kinase inhibitor, this means altering the phosphorylation state of downstream substrates and modulating the signaling pathway.
Featured Technique: Quantitative Phosphoproteomics
Mass spectrometry-based phosphoproteomics is an unbiased, powerful approach to map the global effects of a kinase inhibitor on cellular signaling.[23] By comparing the phosphoproteome of cells treated with the inhibitor versus a vehicle control, one can identify direct substrates of the target kinase and understand the broader network effects.
Comparative Analysis of Downstream Methods
| Parameter | Western Blot (Single Substrate) | Quantitative Phosphoproteomics (Global) |
| Scope | Hypothesis-driven; measures phosphorylation of one known substrate. | Discovery-driven; measures thousands of phosphorylation sites simultaneously. |
| Throughput | High | Low |
| Information Output | Confirmatory (Yes/No on a known substrate) | Exploratory (Identifies novel substrates and off-target effects) |
| Key Advantage | Simple, fast, and accessible. | Provides a system-wide, unbiased view of kinase activity.[23] |
| Key Limitation | Prone to confirmation bias; misses unexpected effects. | Technically complex, expensive, and requires sophisticated data analysis. |
Experimental Protocol: Phosphoproteomic Profiling
Objective: To identify downstream signaling changes caused by the inhibition of Kinase-Y by Pyr-Inhib-X.
Self-Validation System:
-
Vehicle Control: Essential for establishing the baseline phosphoproteome.
-
Pathway Controls: If known, treat cells with other inhibitors in the same pathway to see if the phosphoproteomic signature overlaps, validating the on-target effect.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., in SILAC media for metabolic labeling) and treat with Pyr-Inhib-X or vehicle for a time course determined by preliminary experiments.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[24]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (MS/MS).
-
Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the drug-treated and vehicle-treated samples. Perform pathway analysis on the significantly regulated phosphosites.
Causality Insight: The results of a phosphoproteomics experiment provide the most profound insight into a drug's MoA. A successful experiment will show a significant decrease in phosphorylation on known substrates of Kinase-Y. Crucially, it will also reveal potential off-target effects (changes in phosphorylation of substrates of other kinases), which is invaluable information for predicting both efficacy and toxicity.[25]
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Hypothetical signaling pathway inhibited by Pyr-Inhib-X."
Conclusion: An Integrated, Evidence-Based Approach
Validating the mechanism of action for a novel 2-hydrazinyl-4-methylpyrimidine-based drug is a multi-faceted endeavor that demands a rigorous, evidence-based approach. No single technique is sufficient.[26] Robust validation is achieved by integrating orthogonal methods that build upon one another, starting from the fundamental drug-target binding event and progressing to its ultimate consequence on cellular physiology.
By following the hierarchical approach outlined in this guide—from biophysical characterization with SPR and ITC, to in vitro functional assays like ADP-Glo™, to cellular target engagement with CETSA®, and finally to system-wide pathway analysis via phosphoproteomics—researchers can build a comprehensive and compelling MoA dossier. This logical, self-validating framework not only provides confidence in the drug candidate's primary mechanism but also uncovers potential liabilities and opportunities, ultimately accelerating the path toward clinical development.
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The Industrial Chemist's Compass: Navigating the Synthesis of 2-Hydrazinyl-4-methylpyrimidine and its Alternatives for Large-Scale Drug Production
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of pharmaceutical manufacturing, the selection of key intermediates is a critical decision that profoundly impacts the economic viability and efficiency of drug synthesis. Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Among these, 2-Hydrazinyl-4-methylpyrimidine stands out as a versatile building block, prized for its reactive hydrazine moiety that serves as a linchpin for constructing more complex molecular architectures. However, its adoption in large-scale synthesis is not without scrutiny. Process chemists and drug development professionals are constantly tasked with evaluating the cost-effectiveness of such intermediates against viable alternatives.
This guide provides a comprehensive comparison of the large-scale synthesis of 2-Hydrazinyl-4-methylpyrimidine with two prominent alternatives: 2-Amino-4-methylpyrimidine and 4-Methyl-2-(methylthio)pyrimidine . We will delve into detailed experimental protocols, analyze the cost-effectiveness of each route, and provide insights into the practical considerations for industrial-scale production. Our objective is to equip you with the necessary data and analysis to make informed decisions in the strategic sourcing and synthesis of these critical pharmaceutical building blocks.
The Strategic Importance of the 2-Substituted-4-methylpyrimidine Scaffold
The 2-substituted-4-methylpyrimidine framework is a "privileged scaffold" in drug discovery, meaning it is a molecular structure that is capable of binding to multiple biological targets.[2] This versatility has led to its incorporation in a wide array of therapeutic agents, from kinase inhibitors in oncology to antiviral and anti-inflammatory drugs. The substituent at the 2-position plays a crucial role in modulating the pharmacological activity and physicochemical properties of the final drug molecule. The choice of this substituent at the intermediate stage, therefore, has significant downstream implications for the entire drug development process.
Synthesis of 2-Hydrazinyl-4-methylpyrimidine: A High-Yield Route with Caveats
The most common and industrially viable route to 2-Hydrazinyl-4-methylpyrimidine is the nucleophilic substitution of a suitable leaving group at the 2-position with hydrazine hydrate. The precursor of choice is typically 2-Chloro-4-methylpyrimidine, which is readily accessible from commercial sources.
Synthetic Pathway Overview
Caption: Synthesis of 2-Hydrazinyl-4-methylpyrimidine.
Experimental Protocol: Large-Scale Synthesis of 2-Hydrazinyl-4-methylpyrimidine (Adapted from analogous pyridine synthesis)[3]
Objective: To synthesize 2-Hydrazinyl-4-methylpyrimidine on a multi-kilogram scale with high yield and purity.
Materials:
-
2-Chloro-4-methylpyrimidine (1.0 eq)
-
80% Hydrazine Hydrate (1.5 eq)
-
N,N-Dimethylpropanolamine (as solvent)
-
Nitrogen gas
-
Water (for washing)
Procedure:
-
Charge a suitable reaction vessel with N,N-dimethylpropanolamine and 2-Chloro-4-methylpyrimidine.
-
Inert the vessel by purging with nitrogen gas three times.
-
Add 80% hydrazine hydrate to the reaction mixture.
-
Heat the reaction mixture to 130°C and maintain reflux for 10 hours. The reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC) to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to 25°C to induce crystallization of the product.
-
Transfer the resulting slurry to a centrifuge to isolate the solid product.
-
Wash the solid product with water to remove any residual solvent and impurities.
-
Dry the product under vacuum at 60°C to a constant weight.
Expected Yield: Based on analogous syntheses of 2-hydrazinopyridines, yields in the range of 90-95% can be anticipated.[3]
Alternative Building Blocks: A Comparative Analysis
2-Amino-4-methylpyrimidine: The Direct Amination Approach
2-Amino-4-methylpyrimidine is a widely used intermediate in the synthesis of numerous pharmaceuticals.[4] Its synthesis can be achieved through several routes, with one common industrial method involving the condensation of a β-dicarbonyl compound with guanidine.
Caption: Synthesis of 2-Amino-4-methylpyrimidine.
Objective: To synthesize 2-Amino-4-methylpyrimidine on a large scale.
Materials:
-
Acetylacetone (1.0 eq)
-
Guanidine Hydrochloride (1.0 eq)
-
Sodium Ethoxide (2.0 eq)
-
Ethanol (as solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol in a suitable reaction vessel.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir until dissolved.
-
Slowly add acetylacetone to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
The resulting solid can be purified by recrystallization from a suitable solvent system.
Expected Yield: This condensation reaction typically proceeds with good yields, often in the range of 80-90%.
4-Methyl-2-(methylthio)pyrimidine: The Thiouracil Route
4-Methyl-2-(methylthio)pyrimidine offers a different synthetic handle at the 2-position, the methylthio group, which can be displaced by various nucleophiles.[5] A common route to this intermediate involves the condensation of a β-dicarbonyl compound with thiourea, followed by S-methylation.
Caption: Synthesis of 4-Methyl-2-(methylthio)pyrimidine.
Objective: To synthesize 4-Methyl-2-(methylthio)pyrimidine on a large scale.
Materials:
-
Acetylacetone (1.0 eq)
-
Thiourea (1.0 eq)
-
Sodium Ethoxide (2.0 eq)
-
Ethanol (as solvent)
-
Methyl Iodide (1.1 eq)
Procedure:
-
Step 1: Synthesis of 2-Mercapto-4-methylpyrimidine
-
Follow the same procedure as for the synthesis of 2-Amino-4-methylpyrimidine, substituting thiourea for guanidine hydrochloride.
-
-
Step 2: S-Methylation
-
To the reaction mixture containing the sodium salt of 2-Mercapto-4-methylpyrimidine, slowly add methyl iodide at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring for the completion of the reaction.
-
The product can be isolated by filtration and purified by recrystallization.
-
Expected Yield: The overall yield for this two-step process is typically in the range of 70-85%.
Cost-Effectiveness Analysis: A Head-to-Head Comparison
To provide a practical framework for decision-making, we have compiled a comparative cost analysis of the three synthetic routes. The prices for starting materials are based on bulk quantity estimates from various chemical suppliers and are subject to market fluctuations.
| Intermediate | Precursors | Raw Material Cost (per kg of product) | Typical Yield | Overall Cost-Effectiveness |
| 2-Hydrazinyl-4-methylpyrimidine | 2-Chloro-4-methylpyrimidine, Hydrazine Hydrate | ~$150 - $250 | 90-95%[3] | High yield, but the cost of 2-chloro-4-methylpyrimidine can be a significant driver. The use of hydrazine hydrate also requires specific handling and safety protocols. |
| 2-Amino-4-methylpyrimidine | Acetylacetone, Guanidine Hydrochloride | ~$50 - $100 | 80-90% | Generally the most cost-effective route due to inexpensive and readily available starting materials. |
| 4-Methyl-2-(methylthio)pyrimidine | Acetylacetone, Thiourea, Methyl Iodide | ~$80 - $150 | 70-85% | A two-step process which can add to processing time and cost. The use of methyl iodide requires careful handling. |
Note: This analysis is a simplified model and does not include costs associated with solvents, reagents for workup, labor, energy, and waste disposal. A comprehensive internal cost analysis should be conducted for a definitive decision.
Conclusion: Selecting the Optimal Building Block for Your Needs
The choice between 2-Hydrazinyl-4-methylpyrimidine, 2-Amino-4-methylpyrimidine, and 4-Methyl-2-(methylthio)pyrimidine is a multifaceted decision that extends beyond simple raw material costs.
-
2-Hydrazinyl-4-methylpyrimidine is an excellent choice when a highly reactive nucleophilic handle is required for subsequent transformations. Its high-yield synthesis makes it an attractive option, provided the cost of the chlorinated precursor is manageable and the necessary safety infrastructure for handling hydrazine is in place.
-
2-Amino-4-methylpyrimidine represents the most economical option for accessing the 2-substituted-4-methylpyrimidine scaffold. Its straightforward, high-yielding synthesis from inexpensive starting materials makes it a workhorse intermediate in large-scale pharmaceutical production.
-
4-Methyl-2-(methylthio)pyrimidine offers a good balance between reactivity and cost. The methylthio group can be a versatile leaving group for the introduction of various functionalities, providing a different strategic approach compared to the amino or hydrazinyl analogues.
Ultimately, the most cost-effective choice will depend on the specific synthetic route to the final active pharmaceutical ingredient (API), the required scale of production, and the internal manufacturing capabilities. This guide provides a foundational framework for this critical evaluation, empowering researchers and drug development professionals to make data-driven decisions that optimize both the chemistry and the economics of their large-scale synthesis campaigns.
References
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Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5': 4,5]thiazolo[3,2-a]benzimidazole - ResearchGate. [Link]
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Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH. [Link]
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Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchGate. [Link]
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Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. [Link]
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2-mercaptopyrimidine - Organic Syntheses Procedure. [Link]
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Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? [Link]
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Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives | Request PDF. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [Link]
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(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. [Link]
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Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC - NIH. [Link]
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. [Link]
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A Comparative Guide to the Biological Activities of 2-Hydrazinyl-4-methylpyrimidine Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast array of derivatives, 2-hydrazinyl-4-methylpyrimidine analogs have emerged as a class of compounds with significant and diverse biological activities. The introduction of the hydrazinyl moiety at the 2-position of the 4-methylpyrimidine ring provides a versatile pharmacophore that can be readily modified to generate libraries of compounds with a wide spectrum of biological actions, including anticancer, antimicrobial, and anti-inflammatory properties.
This guide provides a comprehensive literature review and a comparative analysis of the biological activities of 2-hydrazinyl-4-methylpyrimidine analogs and related pyrimidine hydrazone derivatives. We will delve into their performance, supported by experimental data, and provide insights into the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Anticancer Activity: A Promising Frontier
Pyrimidine-hydrazone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as kinases.
A notable study on 2,4-diarylaminopyrimidine-based hydrazones revealed their potent anti-thyroid cancer activity.[1] A series of thirty compounds were synthesized and evaluated, with many exhibiting excellent cytotoxic activity against FAK-overexpressing TPC-1 cells, with IC50 values in the sub-micromolar range.[1] Compound 14f from this series was particularly potent, with an IC50 of 0.113 μM against TPC-1 cells and a FAK inhibitory potency of 35 nM.[1]
Another study highlighted a series of pyrimidine-hydrazone hybrids that were evaluated for their in-vitro antitumor activity against a panel of cancer cell lines, including colon adenocarcinoma (LoVo and LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines.[2]
Comparative Anticancer Potency of Pyrimidine Hydrazone Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14f (a 2,4-diarylaminopyrimidine hydrazone) | TPC-1 (Thyroid Cancer) | 0.113 | [1] |
| Representative Pyrimidine-Hydrazone Hybrid | LoVo (Colon Adenocarcinoma) | Varies | [2] |
| Representative Pyrimidine-Hydrazone Hybrid | MCF-7 (Breast Cancer) | Varies | [2] |
| Representative Pyrimidine-Hydrazone Hybrid | A549 (Lung Cancer) | Varies | [2] |
Mechanism of Action: FAK Inhibition
The anticancer activity of some pyrimidine hydrazone analogs is attributed to their ability to inhibit Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is associated with the progression and metastasis of various cancers.
The binding of the pyrimidine hydrazone inhibitor to the ATP-binding pocket of FAK blocks its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation.
Caption: FAK Inhibition by Pyrimidine Hydrazones
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., TPC-1, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compounds (2-hydrazinyl-4-methylpyrimidine analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Schiff bases derived from 2-hydrazinyl-4-methylpyrimidine have shown promising activity against a range of bacterial and fungal pathogens.
The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
While specific studies on 2-hydrazinyl-4-methylpyrimidine are limited, related pyrimidine derivatives have demonstrated notable antimicrobial potential. For instance, certain 1,2,4-triazole compounds incorporating Schiff bases have exhibited significant antibacterial and antifungal activity, with some derivatives showing lower MIC values than the standard drug ampicillin.[3]
Comparative Antimicrobial Potency of Related Hydrazone Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Triazole Schiff Base (Nitro-substituted) | Bacteria | < Ampicillin | [3] |
| Triazole Schiff Base (Nitro-substituted) | Fungi | < Ampicillin | [3] |
| Dinitrophenylhydrazine Schiff Base | E. coli | Varies | [4][5][6] |
| Dinitrophenylhydrazine Schiff Base | S. aureus | Varies | [4][5][6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular diseases, and cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some analogs showing potent activity in pre-clinical models.
The anti-inflammatory effect is often assessed using the carrageenan-induced paw edema model in rodents, which measures the ability of a compound to reduce acute inflammation.
Studies on related heterocyclic systems, such as pyrazoline derivatives of benzenesulfonamide, have demonstrated significant in-vitro anti-inflammatory activity, with some compounds showing a percentage inhibition of edema comparable to the standard drug celecoxib.[7] Similarly, certain pyridopyrimidine derivatives have also exhibited anti-inflammatory effects in the carrageenan-induced paw edema model.[8]
Mechanism of Action: COX-2 Inhibition
A key mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: COX-2 Inhibition by Pyrimidine Analogs
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in-vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin or diclofenac)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group (vehicle only), a standard group, and test groups receiving different doses of the pyrimidine analogs.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion and Future Perspectives
The 2-hydrazinyl-4-methylpyrimidine scaffold and its hydrazone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The available literature, although not exhaustively focused on this specific scaffold, strongly suggests its potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.
The ease of synthesis and the potential for diverse structural modifications make these compounds attractive candidates for further investigation. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a focused library of 2-hydrazinyl-4-methylpyrimidine analogs to delineate the key structural features required for each biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.
-
In-vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into more extensive preclinical in-vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of 2-hydrazinyl-4-methylpyrimidine analogs holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. (2024). European Journal of Medicinal Chemistry, 265, 116072. [Link]
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Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017). Biochemical and Biophysical Research Communications, 482(4), 1436-1441. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(11), 4353. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2056. [Link]
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Synthesis, Physicochemical and Antimicrobial Studies of Schiff base derived from 2, 4-dinitrophenyl hydrazine with Salicyldehyde and its Co (II) and Ni (II) Complexes. (2018). International Journal of Scientific & Engineering Research, 9(8), 128-134. [Link]
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Potential Anticancer Agents. I. Schiff Bases and Hydrazone Derivatives of Pyrimidine-4-carboxaldehydes. (1968). Journal of Medicinal Chemistry, 11(6), 1144-1150. [Link]
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Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. (2018). IOSR Journal of Applied Chemistry, 11(9), 49-53. [Link]
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Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). Journal of Inflammation Research, 15, 451-464. [Link]
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Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine and its Metal (II) Complexes. (2018). International Journal of Advanced Research in Chemical Science, 5(9), 1-6. [Link]
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Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. (2021). Egyptian Journal of Chemistry, 64(2), 731-740. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Schiff Base Derived From Glyoximehydrazine and Substituted Furan and Their Metal (II) Complexes. (2022). Journal of the Nigerian Society of Physical Sciences, 4(4), 899. [Link]
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Biological Activities of Hydrazone Derivatives. (2001). Molecules, 6(12), 1911-1939. [Link]
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Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2022). Molecules, 27(19), 6643. [Link]
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1,2,4-Triazolo[1,5- a]pyrimidines as a Novel Class of Inhibitors of the HIV-1 Reverse Transcriptase-Associated Ribonuclease H Activity. (2020). Molecules, 25(5), 1183. [Link]
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Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2750. [Link]
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Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 101-108. [Link]
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Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2447223. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(1), 272-280. [Link]
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Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1640-1648. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules, 28(23), 7808. [Link]
-
Synthesis, molecular docking and anti-inflammatory evaluation of new trisubstituted pyrazoline derivatives bearing benzenesulfonamide moiety. (2023). Natural Product Research, 37(15), 2548-2557. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Medicinal Chemistry, 15(2), 441-450. [Link]
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Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. (2009). Bioorganic & Medicinal Chemistry, 17(21), 7478-7487. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
